(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
説明
2-oxindole-3-acetic acid is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3. It has a role as a plant metabolite. It is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles. It is a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid.
特性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMGHZPXRDCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952164 | |
| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2971-31-5 | |
| Record name | Oxindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid (OxIAA), is a naturally occurring molecule of significant interest in plant biology and potentially in medicinal chemistry. It is recognized as a major catabolite of the principal plant hormone indole-3-acetic acid (IAA), playing a crucial role in auxin homeostasis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological role, and relevant experimental protocols.
Chemical Properties
This compound is a solid, off-white to pale brown compound.[3][4] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
| Synonyms | 2-Oxindole-3-acetic acid, OxIAA, (2-oxoindolin-3-yl)acetic acid | [3] |
| CAS Number | 2971-31-5 | [5] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Melting Point | 146 °C | [3][6] |
| Boiling Point | 445.2±38.0 °C (Predicted) | [4][7] |
| Water Solubility | 11880 mg/L @ 25 °C (Estimated) | [8] |
| logP (Predicted) | 0.3 - 1.47 | [3][8][9] |
| pKa (Predicted, Strongest Acidic) | 3.74 - 4.21 | [4][8][9] |
Synthesis and Purification
Example Experimental Protocol: Microwave-Assisted Synthesis of (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid[10]
This protocol describes a general method that can be adapted for the synthesis of various substituted (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids.
Materials:
-
Isatin derivative (1 eq.)
-
Malonic acid (2.2 eq.)
-
Dioxane
-
Triethylamine (1.5 eq.)
-
10% HCl
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the isatin derivative in dioxane, add malonic acid and triethylamine.
-
The reaction mixture is subjected to microwave irradiation (e.g., 360W for 2 minutes, with cycles of cooling and irradiation).
-
After the reaction is complete, the mixture is evaporated to dryness in vacuo.
-
The residue is washed with 10% HCl.
-
The product is dissolved in ethyl acetate, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo to yield the crude product.
Purification: Purification of the crude product can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological Activity and Signaling Pathway
This compound is a key player in the metabolic pathway of auxin, the primary plant growth hormone.[2][11] It is an oxidized and largely inactive form of indole-3-acetic acid (IAA).[1] The conversion of IAA to OxIAA is an irreversible process that helps regulate auxin levels within the plant.[1]
Auxin Catabolic Pathway
The catabolism of IAA to OxIAA and its subsequent glucosylation is a critical pathway for maintaining auxin homeostasis in plants like Arabidopsis thaliana.[2][12] This pathway prevents the over-accumulation of the active hormone IAA. The enzyme UDP-glucosyltransferase 74D1 (UGT74D1) has been identified as the catalyst for the glucosylation of OxIAA to form OxIAA-glucoside (OxIAA-Glc).[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. UGT74D1 catalyzes the glucosylation of 2-oxindole-3-acetic acid in the auxin metabolic pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2971-31-5 CAS MSDS (2-oxindole-3-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Showing Compound Oxindole-3-acetic acid (FDB014206) - FooDB [foodb.ca]
- 7. 2-oxindole-3-acetic acid | 2971-31-5 [amp.chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514) [hmdb.ca]
- 9. ContaminantDB: Oxindole-3-acetic acid [contaminantdb.ca]
- 10. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Oxindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxindole-3-acetic acid (OxIAA) is a pivotal catabolite of the primary plant auxin, indole-3-acetic acid (IAA). Its formation represents a key regulatory mechanism in maintaining auxin homeostasis, which is crucial for numerous aspects of plant growth and development. Beyond its established role in botany, the oxindole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the core physicochemical characteristics of oxindole-3-acetic acid, detailed experimental protocols for its synthesis and analysis, and a visualization of its central role in auxin signaling pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, chemical synthesis, and drug discovery.
Physicochemical Properties
Oxindole-3-acetic acid is a solid, off-white to pale brown compound.[1] A summary of its key physicochemical properties is presented in the tables below. These parameters are essential for its handling, characterization, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Melting Point | 146 °C | [2] |
| Physical Description | Solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol.[1] Water solubility is predicted to be 0.66 g/L. | [3] |
| pKa (Strongest Acidic) | 3.74 (Predicted) | [3] |
| logP | 0.43 (Predicted) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source |
| ¹³C NMR | Spectral data available in public databases. | [2] |
| Mass Spectrometry (MS/MS, negative ion mode) | Precursor [M-H]⁻: 190.05. Major fragments at m/z 146.06732 (100%), 144.04735 (37.78%), 131.03932 (36.30%). | [2] |
| Mass Spectrometry (GC-MS) | Major fragments at m/z 145, 117, 191. | [2] |
| UV-Vis Spectroscopy | Absorption maxima are expected in the range of 200-300 nm, characteristic of the indole chromophore. |
Experimental Protocols
Synthesis of Oxindole-3-Acetic Acid
A common method for the synthesis of oxindole-3-acetic acid is through the oxidation of indole-3-acetic acid. While various oxidizing agents can be employed, a frequently cited method in the literature involves enzymatic oxidation, mimicking the biological pathway. For chemical synthesis, a mild oxidizing agent is preferred to avoid over-oxidation and degradation of the indole ring.
Protocol: Oxidation of Indole-3-Acetic Acid
-
Dissolution: Dissolve Indole-3-acetic acid (IAA) in an appropriate organic solvent such as a mixture of acetonitrile and water.
-
Oxidation: Introduce a suitable oxidizing agent. A common laboratory method involves the use of a peroxidase enzyme (e.g., horseradish peroxidase) in the presence of a peroxide (e.g., hydrogen peroxide) and a phenolic cofactor. Alternatively, chemical oxidants like N-bromosuccinimide (NBS) in an aqueous solvent can be used under carefully controlled conditions (temperature and stoichiometry).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.
-
Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the synthesized oxindole-3-acetic acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analysis of Oxindole-3-Acetic Acid by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of oxindole-3-acetic acid in complex biological matrices.
Protocol: Quantification in Plant Tissue
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the plant tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Acidify the extract with an acid such as acetic acid.
-
Activate a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a weak acidic solution (e.g., 0.1% acetic acid) to remove interfering compounds.
-
Elute the oxindole-3-acetic acid with a higher concentration of organic solvent (e.g., 80% methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.[4]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 100Å, 50 x 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution using water (A) and methanol (B), both containing 0.1% acetic acid, is effective.[4]
-
Gradient Program: A typical gradient could be: 0 min - 10% B, 11.5 min - 60% B, 11.75 min - 100% B, 14.75 min - 100% B, 15 min - 10% B.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of the deprotonated molecule [M-H]⁻.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (m/z 190.05) to a specific product ion (e.g., m/z 146.06). This provides high selectivity and sensitivity.
-
Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.
-
Biological Role and Signaling Pathway
Oxindole-3-acetic acid is a key player in the catabolism of indole-3-acetic acid, the most abundant natural auxin in plants. The conversion of IAA to OxIAA is an irreversible process that leads to the inactivation of the hormone. This metabolic pathway is crucial for maintaining appropriate auxin levels, which is essential for regulating a wide array of developmental processes.
IAA Catabolism Pathway
The primary pathway for the formation of oxindole-3-acetic acid involves the oxidation of indole-3-acetic acid. This process can be further elaborated into a multi-step enzymatic pathway within the plant cell.
Caption: The enzymatic pathway of IAA catabolism to oxIAA.
Pathway Description:
-
Conjugation: Active Indole-3-acetic acid (IAA) is first conjugated to amino acids, primarily aspartate and glutamate, by GH3 (GRETCHEN HAGEN 3) enzymes . This step can be a reversible storage mechanism.[1]
-
Oxidation: The IAA-amino acid conjugates are then irreversibly oxidized by DAO (DIOXYGENASE FOR AUXIN OXIDATION) enzymes to form oxIAA-amino acid conjugates.[1]
-
Hydrolysis: Finally, ILR1/ILL (IAA-LEUCINE RESISTANT1/ILR1-LIKE) amidohydrolases hydrolyze the oxIAA-amino acid conjugates to release the inactive oxindole-3-acetic acid (oxIAA).[1]
This pathway highlights a sophisticated mechanism for the fine-tuning of auxin levels within the plant, where conjugation precedes irreversible oxidation.
Experimental Workflow for Metabolite Analysis
The analysis of oxindole-3-acetic acid and related metabolites from biological samples follows a structured workflow to ensure accurate and reproducible results.
Caption: A typical experimental workflow for oxIAA analysis.
Relevance in Drug Development
The oxindole core is a prominent scaffold in medicinal chemistry due to its versatile biological activities. It is found in numerous approved drugs and clinical candidates. The structural features of oxindole-3-acetic acid, including the lactam ring and the carboxylic acid side chain, provide multiple points for chemical modification to explore structure-activity relationships (SAR). Its role as a key intermediate allows for the synthesis of a diverse library of compounds for screening against various therapeutic targets.[5]
Conclusion
Oxindole-3-acetic acid is a molecule of significant interest in both plant biology and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research. The detailed experimental protocols provided in this guide for its synthesis and analysis offer a practical resource for scientists. Furthermore, the visualization of its role in the auxin catabolic pathway underscores its importance in regulating plant growth and development. The continued exploration of oxindole-3-acetic acid and its derivatives holds promise for advancements in both agriculture and human health.
References
- 1. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-(2-Oxoindolin-3-yl)acetic acid [myskinrecipes.com]
The Natural Occurrence of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as oxindole-3-acetic acid (OxIAA), is a naturally occurring catabolite of the principal plant hormone indole-3-acetic acid (IAA). As the primary product of irreversible IAA degradation, OxIAA plays a crucial role in regulating auxin homeostasis, thereby influencing a myriad of plant growth and developmental processes. This technical guide provides a comprehensive overview of the natural occurrence of OxIAA in plants, detailing its biosynthesis, catabolism, and quantitative distribution. Furthermore, it offers in-depth experimental protocols for its quantification and visual representations of the associated biochemical pathways.
Quantitative Distribution of OxIAA in Plant Tissues
The concentration of OxIAA varies significantly among different plant species and tissues, reflecting the dynamic nature of auxin metabolism. Tissues with high rates of auxin turnover generally exhibit higher levels of OxIAA. The following table summarizes the reported quantitative data for endogenous OxIAA in several model plant species.
| Plant Species | Tissue | Concentration | Reference(s) |
| Arabidopsis thaliana | Roots | 74 pg/mg fresh weight | [1] |
| Expanding Leaves (3-4) | High levels | [1] | |
| Old Leaves | ~8 pg/mg fresh weight | [1] | |
| Cotyledons | ~8 pg/mg fresh weight | [1] | |
| Zea mays | Shoot | ~ equal to free IAA; 62 pmol/shoot | [2][3] |
| Endosperm | ~ equal to free IAA | [2] | |
| Kernel | - | [3] | |
| Pisum sativum (Pea) | Shoots | Major metabolites are oxIAA-amino acid conjugates | [4] |
| Roots | Major metabolites are oxIAA-amino acid conjugates | [4] | |
| Cotyledons | Major metabolites are oxIAA-amino acid conjugates | [4] |
Note: Data for Pisum sativum indicates the prevalence of oxIAA-amino acid conjugates, suggesting active OxIAA production and subsequent conjugation. Direct quantitative data for free OxIAA in pea is still emerging.
Biosynthesis and Catabolism of OxIAA
The formation and subsequent breakdown of OxIAA are key regulatory points in controlling the levels of active IAA.
Biosynthesis of OxIAA from IAA
The primary route for OxIAA biosynthesis is the direct oxidation of IAA. This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) .[2][5] These enzymes are part of the 2-oxoglutarate and Fe(II)-dependent dioxygenase superfamily.[5] In Arabidopsis thaliana, two key enzymes, AtDAO1 and AtDAO2, have been identified as the primary catalysts for this conversion.[2] The oxidation of IAA to OxIAA is considered an irreversible step in auxin catabolism, effectively removing active auxin from the cellular pool.[6]
Figure 1. Biosynthesis of OxIAA from IAA.
Catabolism of OxIAA
Following its formation, OxIAA can be further metabolized, primarily through conjugation with sugars or amino acids. In Zea mays, a major catabolic pathway involves the hydroxylation of OxIAA to 7-hydroxy-2-oxindole-3-acetic acid, which is then glucosylated to form 7-hydroxy-2-oxindole-3-acetic acid-7'-O-beta-D-glucopyranoside.[7] In Arabidopsis, OxIAA can be conjugated to glucose to form oxIAA-glucoside (oxIAA-glc), which is the most abundant auxin metabolite in this species.[4][8] Additionally, OxIAA can be conjugated with amino acids such as aspartate and glutamate.[4]
Figure 2. Catabolic pathways of OxIAA.
Experimental Protocols
Accurate quantification of OxIAA is essential for understanding its physiological roles. The following sections provide detailed methodologies for the extraction, purification, and analysis of OxIAA from plant tissues.
Extraction and Purification of OxIAA
This protocol is adapted from methodologies used for the analysis of auxin metabolites in various plant species.[4][9]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% (w/v) sodium diethyldithiocarbamate
-
Internal standard: [13C6]-OxIAA
-
Acetone
-
Methanol
-
0.1% Acetic acid in water
-
80% Methanol
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold extraction buffer.
-
Add a known amount of [13C6]-OxIAA internal standard to each sample for accurate quantification.
-
Vortex the sample thoroughly and incubate on a shaker for 1 hour at 4°C.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Solid-Phase Extraction (SPE) Purification:
-
Activate the C18 SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Acidify the supernatant to pH 2.7 with 1 M HCl.
-
Load the acidified supernatant onto the activated SPE column.
-
Wash the column with 1 mL of 0.1% acetic acid in water to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
-
Evaporate the eluate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 3. Workflow for OxIAA extraction and purification.
LC-MS/MS Quantification of OxIAA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of OxIAA.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (example for ESI in negative mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
OxIAA: Precursor ion (m/z) 190.0 -> Product ion (m/z) 146.0
-
[13C6]-OxIAA: Precursor ion (m/z) 196.0 -> Product ion (m/z) 152.0
-
Quantification: Quantification is achieved by comparing the peak area ratio of the endogenous OxIAA to the [13C6]-OxIAA internal standard against a calibration curve prepared with known concentrations of both compounds.
GC-MS Quantification of OxIAA
Gas chromatography-mass spectrometry (GC-MS) provides an alternative method for OxIAA quantification, which requires derivatization to increase volatility.
Derivatization (Methylation):
-
Dry the purified extract completely under a stream of nitrogen.
-
Add 20 µL of methanol and 80 µL of a freshly prepared ethereal solution of diazomethane.
-
Incubate at room temperature for 10 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.
-
Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Derivatization (Silylation):
-
Dry the purified extract completely.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
The sample is ready for GC-MS analysis.
GC-MS Conditions (example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
-
-
Selected Ion Monitoring (SIM) ions for methylated OxIAA: m/z 205 (M+), 146.
Conclusion
This compound is a key metabolite in the regulation of auxin homeostasis in plants. Its formation through the oxidative degradation of IAA represents a critical control point for modulating active auxin levels. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and scientists in the fields of plant biology, biochemistry, and drug development. A thorough understanding of the natural occurrence and metabolism of OxIAA will be instrumental in elucidating the intricate mechanisms of auxin signaling and its impact on plant growth and development, and may offer novel targets for the development of plant growth regulators and herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Auxin Regulation of the Gibberellin Pathway in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Indole-3-Acetic Acid Levels in the Slender Pea and Other Pea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Oxindole-3-Acetic Acid: A Key Regulator of Auxin Homeostasis in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxindole-3-acetic acid (OxIAA) has emerged as a critical player in the intricate network of plant hormone regulation. Once considered an inactive degradation product of the primary auxin, indole-3-acetic acid (IAA), recent research has unveiled its multifaceted role as a key metabolite in maintaining auxin homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological significance of OxIAA. It delves into the molecular mechanisms governing its formation and its impact on auxin signaling pathways. Detailed experimental protocols for the quantification and study of OxIAA are presented, alongside quantitative data summarizing its endogenous levels and biological activity. Furthermore, this guide utilizes visual diagrams to elucidate complex signaling cascades and experimental workflows, offering a valuable resource for researchers in plant biology, agricultural science, and drug development seeking to understand and manipulate auxin-regulated processes.
Introduction
Auxins, with indole-3-acetic acid (IAA) as the principal form, are fundamental for virtually every aspect of plant growth and development, from embryogenesis to fruit ripening[1][2][3]. The precise spatial and temporal distribution of IAA is tightly controlled through a complex interplay of biosynthesis, transport, and catabolism[1][4]. The irreversible oxidative degradation of IAA to 2-oxindole-3-acetic acid (OxIAA) is a major pathway for inactivating this potent phytohormone[1][5][6]. This process is not merely a disposal mechanism but a sophisticated regulatory node that fine-tunes auxin gradients and cellular responses. Understanding the dynamics of OxIAA metabolism is therefore paramount for comprehending and potentially manipulating plant growth and development.
Biosynthesis and Metabolism of Oxindole-3-Acetic Acid
The formation of OxIAA is a crucial step in the irreversible catabolism of IAA. This section details the enzymatic conversion of IAA to OxIAA and the subsequent metabolic fate of this compound.
The DAO Pathway: Oxidation of IAA to OxIAA
The primary route for OxIAA biosynthesis in plants involves the direct oxidation of IAA. This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO)[1].
-
Enzymatic Reaction: DAO enzymes are 2-oxoglutarate-dependent-Fe(II) dioxygenases that catalyze the conversion of IAA to OxIAA[1]. The Arabidopsis genome encodes at least two functional DAO enzymes, DAO1 and DAO2[7].
-
Substrate Specificity: While DAO1 can directly oxidize free IAA, it exhibits a preference for IAA-amino acid conjugates, particularly IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu)[7][8]. This suggests a close interplay between auxin conjugation and degradation pathways.
The GH3-ILR1-DAO Pathway: An Integrated Route to Inactivation
Recent evidence points to a more complex and integrated pathway for auxin inactivation involving conjugation prior to oxidation[7][8].
-
Conjugation by GH3 Enzymes: The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the conjugation of IAA to amino acids, primarily forming IAA-Asp and IAA-Glu[8].
-
Oxidation of Conjugates: These IAA-amino acid conjugates are then oxidized by DAO enzymes to form oxIAA-amino acid conjugates (oxIAA-AAs)[7][8].
-
Hydrolysis by ILR1/ILL Hydrolases: Finally, hydrolases such as IAA-LEUCINE RESISTANT1 (ILR1) and ILR1-LIKE (ILL) cleave the amino acid moiety from oxIAA-AAs to release free OxIAA[8].
This multi-step pathway provides additional layers of regulation for controlling the levels of active auxin.
Further Metabolism of OxIAA
OxIAA is not an inert end product and can be further modified, primarily through glucosylation.
-
Glucosylation: The enzyme UGT74D1, a UDP-glucosyltransferase, has been shown to catalyze the glucosylation of OxIAA to form OxIAA-glucoside (OxIAA-Glc)[9]. This modification can alter the solubility and compartmentalization of the molecule.
-
Hydroxylation: In some species like Zea mays, OxIAA can be hydroxylated to 7-hydroxyoxindole-3-acetic acid, which is then glucosylated[10].
The metabolic network surrounding IAA and OxIAA is intricate, with multiple pathways contributing to the precise regulation of auxin levels.
Physiological Role and Biological Activity of Oxindole-3-Acetic Acid
Contrary to early assumptions, the role of OxIAA extends beyond being a simple breakdown product. While it possesses significantly lower biological activity than IAA, its formation is a key regulatory event.
Inactivity in Auxin-Mediated Growth and Gene Expression
Numerous studies have demonstrated that OxIAA is largely inactive in classic auxin bioassays.
-
Root Elongation: High concentrations of OxIAA, often over 1000 times that of IAA, are required to elicit any morphological effect on root elongation[5][11].
-
Gene Expression: OxIAA does not induce the expression of auxin-responsive reporter genes such as DR5rev:GFP, even at high concentrations and with prolonged exposure[5][12].
-
Auxin Transport: OxIAA is not actively transported across cell membranes by auxin influx or efflux carriers[5][13].
Modulation of Auxin Signaling
Despite its low intrinsic activity, OxIAA can influence auxin signaling, potentially acting as a weak antagonist.
-
Interaction with Auxin Co-receptors: In vitro assays have shown that OxIAA can promote the interaction between the TRANSPORT INHIBITOR RESPONSE1 (TIR1) auxin co-receptor and certain AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins, such as IAA7[5][7]. However, IAA readily outcompetes OxIAA for this interaction[7]. This suggests that under specific cellular conditions with low IAA and high OxIAA levels, OxIAA might play a role in modulating the stability of Aux/IAA proteins[7].
The primary physiological role of OxIAA formation is the irreversible removal of active IAA, thereby contributing to the establishment and maintenance of auxin gradients that are crucial for developmental processes[5].
Quantitative Data on Oxindole-3-Acetic Acid
The endogenous levels of OxIAA vary depending on the plant species, tissue type, and developmental stage. The following tables summarize key quantitative data from the literature.
| Plant Species | Tissue | Endogenous Concentration of IAA (pmol/g FW) | Endogenous Concentration of OxIAA (pmol/g FW) | Reference |
| Arabidopsis thaliana (Col-0) | Roots (10-day-old) | ~25 | ~50 | [6] |
| Arabidopsis thaliana (sur1-3 mutant) | Roots (10-day-old) | ~1500 | ~4000 | [6] |
| Arabidopsis thaliana (sur2-1 mutant) | Roots (10-day-old) | ~800 | ~2500 | [6] |
| Zea mays | Shoot | Approximately equal to IAA | Approximately equal to IAA | [14][15] |
| Zea mays | Endosperm | Approximately equal to IAA | Approximately equal to IAA | [14][15] |
| Zea mays (4-day-old seedling) | Shoot | 62 pmol/shoot | 62 pmol/shoot | [10] |
| Zea mays (4-day-old seedling) | Kernel | - | 4.8 nmol/plant | [10] |
| Table 1: Endogenous Concentrations of IAA and OxIAA in Different Plant Tissues. |
| Compound | Bioassay | Concentration for 50% Inhibition of Root Growth | Reference |
| IAA | Arabidopsis thaliana root elongation | ~0.1 µM | [5] |
| OxIAA | Arabidopsis thaliana root elongation | >100 µM | [5] |
| Table 2: Comparative Biological Activity of IAA and OxIAA. |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological activity assessment of OxIAA.
Extraction and Quantification of OxIAA by HPLC-MS/MS
This protocol is adapted for the analysis of auxin metabolites in plant tissues.
1. Sample Preparation and Extraction:
-
Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% acetone in water containing 2.5 mM diethyl dithiocarbamate[16] or methanol/water/acetic acid).
-
Include isotopically labeled internal standards ([¹³C₆]-IAA, D₂-OxIAA) for accurate quantification.
-
Shake vigorously and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the auxins with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol).
-
Inject the sample onto a reverse-phase C18 column (e.g., Kinetex C18, 100A, 50 x 2.1 mm, 1.7 µm)[8].
-
Use a gradient elution with a mobile phase consisting of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B)[8]. A typical gradient could be: 0 min – 10% B, 11.5 min – 60% B, 11.75 min – 100% B, 14.75 min – 100% B, 15 min – 10% B[8].
-
The flow rate is typically 0.3 mL/min[8].
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Root Elongation Bioassay
This bioassay is used to assess the biological activity of OxIAA compared to IAA.
-
Plant Material: Arabidopsis thaliana (e.g., Col-0) seedlings.
-
Growth Medium: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of IAA and OxIAA (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Assay:
-
Sterilize and stratify Arabidopsis seeds.
-
Germinate seeds on standard MS plates.
-
Transfer 4-5 day old seedlings to the plates containing the different concentrations of IAA and OxIAA.
-
Incubate the plates vertically in a growth chamber.
-
Measure the primary root length after a defined period (e.g., 3-5 days).
-
Calculate the percentage of root growth inhibition relative to the control.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key pathways and experimental procedures discussed in this guide.
Figure 1. The main pathways of IAA metabolism leading to the formation of OxIAA.
Figure 2. Simplified model of auxin signaling and the potential influence of OxIAA.
References
- 1. Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UGT74D1 catalyzes the glucosylation of 2-oxindole-3-acetic acid in the auxin metabolic pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Biological Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as oxindole-3-acetic acid (oxIAA), is the principal catabolite of the plant hormone indole-3-acetic acid (IAA). The irreversible oxidation of IAA to oxIAA is a critical mechanism for regulating auxin homeostasis, which in turn governs numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the biological synthesis of oxIAA, focusing on the enzymatic pathways, quantitative data, detailed experimental protocols, and the associated regulatory and signaling networks. This document is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development who are interested in the intricacies of auxin metabolism and its potential for manipulation.
The Core Biosynthetic Pathway: Oxidation of Indole-3-Acetic Acid
The primary route for the biological synthesis of this compound is the direct oxidation of indole-3-acetic acid (IAA). This catabolic process is primarily mediated by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO).[1][2] In Arabidopsis thaliana, two key enzymes, AtDAO1 and AtDAO2, have been identified as the primary catalysts for this reaction.[2] While initial hypotheses suggested a significant role for peroxidases in IAA oxidation, it is now understood that DAO-mediated oxidation is the principal pathway for oxIAA formation under normal physiological conditions.
Recent studies have revealed a more nuanced understanding of this pathway, suggesting that IAA is first conjugated to amino acids, such as aspartate (Asp) and glutamate (Glu), by GH3 amido synthetases. These IAA-amino acid conjugates are then the preferred substrates for DAO1, which oxidizes them to oxIAA-Asp and oxIAA-Glu. These oxidized conjugates are subsequently hydrolyzed by amidohydrolases like ILR1 to release the final product, oxIAA.[3]
Quantitative Data
The regulation of auxin homeostasis is a quantitative process, and understanding the concentrations of IAA and its catabolites, as well as the kinetic parameters of the involved enzymes, is crucial.
Table 1: Endogenous Concentrations of IAA and oxIAA in Arabidopsis thaliana
| Tissue Type | Compound | Concentration (pmol/g FW) | Reference |
| Roots | IAA | 15.6 ± 2.8 | Pěnčík et al., 2013 |
| Roots | oxIAA | 89.4 ± 15.7 | Pěnčík et al., 2013 |
| Shoots | IAA | 25.1 ± 4.5 | Pěnčík et al., 2013 |
| Shoots | oxIAA | 104.2 ± 18.9 | Pěnčík et al., 2013 |
Table 2: Enzyme Kinetics and Activity of AtDAO1
| Substrate | Enzyme | Kinetic Parameter | Value | Unit | Reference |
| IAA-Glu | AtDAO1 | Km | 5.8 ± 0.6 | µM | Hayashi et al., 2021 |
| IAA-Glu | AtDAO1 | kcat | 0.93 ± 0.03 | s-1 | Hayashi et al., 2021 |
| IAA-Glu | AtDAO1 | kcat/Km | 1.6 x 105 | M-1s-1 | Hayashi et al., 2021 |
| IAA | rDAO1 | Enzymatic Activity | 6.5 ± 0.2 | pmol oxIAA·min-1·µg-1 protein | Zhang et al., 2016 |
| IAA | rDAO2 | Enzymatic Activity | 6.3 ± 1.1 | pmol oxIAA·min-1·µg-1 protein | Zhang et al., 2016 |
Experimental Protocols
In Vitro Enzyme Assay for DIOXYGENASE FOR AUXIN OXIDATION (DAO)
This protocol is adapted from studies on recombinant AtDAO1 and provides a method for assessing the enzymatic conversion of IAA or its conjugates to their oxidized forms.
Materials:
-
Recombinant DAO enzyme (e.g., purified from E. coli)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 4 mM 2-oxoglutarate, 2 mM L-ascorbic acid, and 0.2 mM (NH4)2Fe(SO4)2·6H2O
-
Substrate: Indole-3-acetic acid (IAA) or IAA-amino acid conjugate (e.g., IAA-Aspartate)
-
Quenching Solution: Acetic acid
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer with the DAO enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the substrate (e.g., 100 µM IAA-Asp).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 1% acetic acid).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of oxIAA or its conjugated form using LC-MS/MS.
Extraction and Quantification of oxIAA from Plant Tissues by LC-MS/MS
This protocol outlines a general procedure for the analysis of endogenous oxIAA from plant tissues, such as Arabidopsis thaliana seedlings.
Materials:
-
Plant tissue (e.g., 50-100 mg fresh weight)
-
Extraction Solvent: Isopropanol/water/concentrated HCl (2:1:0.002, v/v/v)
-
Internal Standard: 13C6-labeled oxIAA
-
Dichloromethane
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a reverse-phase C18 column
Procedure:
-
Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Add the extraction solvent and the internal standard to the powdered tissue.
-
Shake the mixture at 4°C for 30 minutes.
-
Add dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge to separate the phases and collect the upper aqueous phase.
-
Concentrate the aqueous phase under vacuum.
-
Resuspend the residue in a small volume of acidic water and perform solid-phase extraction (SPE) to purify the auxins.
-
Elute the auxins from the SPE cartridge, dry down the eluate, and resuspend in the initial LC mobile phase.
-
Inject the sample into the LC-MS/MS system for quantification. The mass transitions for oxIAA and its labeled internal standard should be monitored in selected reaction monitoring (SRM) mode.
Regulatory and Signaling Pathways
The biosynthesis of oxIAA is tightly regulated as part of the broader auxin signaling network. The expression of the DAO1 gene is influenced by auxin levels, creating a feedback loop. High levels of auxin can induce the expression of DAO1 as well as GH3 genes, which promote the conjugation of IAA to amino acids. This provides a mechanism to buffer auxin concentrations and maintain homeostasis.[4][5]
The transcription factor AUXIN RESPONSE FACTOR 8 (ARF8) has been implicated in the regulation of DAO1 expression, suggesting a direct link between the canonical auxin signaling pathway and auxin catabolism.[6] Furthermore, there is evidence of crosstalk between auxin and other plant hormones, such as jasmonic acid (JA), in the regulation of DAO1 expression.[6]
Conclusion
The biological synthesis of this compound via the DAO-mediated oxidation of IAA and its conjugates is a fundamental process in the regulation of auxin levels in plants. This technical guide has provided an in-depth overview of the core pathway, quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols for key assays, and a summary of the regulatory signaling networks. A thorough understanding of these pathways is essential for researchers aiming to modulate plant growth and development, and may offer insights for the development of novel herbicides or plant growth regulators. Further research into the specific regulatory mechanisms of DAO enzymes and their interactions with other hormonal pathways will continue to be a fruitful area of investigation.
References
- 1. DIOXYGENASE FOR AUXIN OXIDATION 1 catalyzes the oxidation of IAA amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Oxindole-3-Acetic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the key spectroscopic data for oxindole-3-acetic acid, a significant metabolite of the plant hormone indole-3-acetic acid (IAA). This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization and analysis of this compound.
Core Spectroscopic Data
The structural elucidation and confirmation of oxindole-3-acetic acid rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for Oxindole-3-Acetic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.8 (br s) | Broad Singlet | - | NH |
| 7.20-7.25 (m) | Multiplet | - | Aromatic CH |
| 7.15 (t) | Triplet | 7.5 | Aromatic CH |
| 6.95 (t) | Triplet | 7.5 | Aromatic CH |
| 6.85 (d) | Doublet | 7.5 | Aromatic CH |
| 3.85 (t) | Triplet | 5.0 | CH |
| 2.95 (dd) | Doublet of Doublets | 16.5, 5.0 | CH₂ |
| 2.60 (dd) | Doublet of Doublets | 16.5, 5.0 | CH₂ |
Note: NMR data can be influenced by the solvent used. The data presented is a representative example.
Table 2: ¹³C NMR Spectroscopic Data for Oxindole-3-Acetic Acid
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O (amide) |
| 172.0 | C=O (acid) |
| 142.5 | Aromatic C-N |
| 130.0 | Aromatic CH |
| 128.5 | Aromatic C |
| 125.0 | Aromatic CH |
| 122.5 | Aromatic CH |
| 110.0 | Aromatic CH |
| 45.0 | CH |
| 35.0 | CH₂ |
Table 3: IR Spectroscopic Data for Oxindole-3-Acetic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H Stretch |
| 3300-2500 | O-H Stretch (carboxylic acid) |
| 1710 | C=O Stretch (carboxylic acid) |
| 1680 | C=O Stretch (amide) |
| 1620 | Aromatic C=C Stretch |
| 1470 | C-H Bend |
Table 4: Mass Spectrometry Data for Oxindole-3-Acetic Acid
| Technique | m/z | Relative Intensity | Assignment |
| GC-MS | 191 | - | [M]⁺ |
| 146 | - | [M-COOH]⁺ | |
| 118 | - | [M-COOH-CO]⁺ | |
| MS/MS (Negative Ion Mode) | 190.05 | - | [M-H]⁻ |
| 146.06 | 100 | [M-H-CO₂]⁻ | |
| 117.06 | - | Further fragmentation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental protocols for obtaining the NMR, IR, and MS data for oxindole-3-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of oxindole-3-acetic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons such as those in the N-H and O-H groups.[1]
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR: Proton spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like oxindole-3-acetic acid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[2][3]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Collection: A background spectrum of the KBr pellet or the empty ATR crystal is first collected. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Oxindole-3-acetic acid and its metabolites can be analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer.[4] Electrospray Ionization (ESI) is a suitable ionization method for LC-MS, and it can be operated in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.[4][5]
Mass Analysis and Fragmentation:
-
Full Scan MS: The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain structural information, a precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is particularly useful for confirming the identity of the compound in complex mixtures.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of oxindole-3-acetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Architecture of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the crystal structure of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest in biological and pharmaceutical research. Through a comprehensive review of available crystallographic data, this guide aims to furnish researchers and drug development professionals with the foundational structural knowledge necessary for applications in molecular modeling, drug design, and biochemical studies.
Core Crystallographic Data
The crystal structure of the chiral form, [(3S)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetic acid, has been determined in a complex with the acetyl esterase from Thermotoga maritima (PDB entry: 5JIB).[1][2] This provides valuable insight into the molecule's conformation and intermolecular interactions within a protein binding pocket. The following tables summarize key quantitative data derived from this crystallographic analysis.
Table 1: Unit Cell Parameters
| Parameter | Value |
| a (Å) | 88.92 |
| b (Å) | 102.04 |
| c (Å) | 121.56 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Space Group | P 21 21 21 |
| Resolution (Å) | 1.86 |
Data corresponds to the protein-ligand complex crystal structure.
Table 2: Selected Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1' | C2' | 1.52 |
| C2' | O2' | 1.25 |
| C2' | N1 | 1.36 |
| N1 | C7A | 1.40 |
| C7A | C3A | 1.39 |
| C3A | C3 | 1.52 |
| C3 | C2' | 1.54 |
| C3 | C8 | 1.53 |
| C8 | C9 | 1.51 |
| C9 | O10 | 1.22 |
| C9 | O11 | 1.28 |
Table 3: Selected Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O2' | C2' | N1 | 127.3 |
| O2' | C2' | C3 | 125.9 |
| N1 | C2' | C3 | 106.8 |
| C2' | N1 | C7A | 110.8 |
| N1 | C7A | C3A | 108.7 |
| C7A | C3A | C3 | 132.8 |
| C3A | C3 | C2' | 102.2 |
| C3A | C3 | C8 | 113.8 |
| C2' | C3 | C8 | 115.1 |
| C3 | C8 | C9 | 112.9 |
| O10 | C9 | C8 | 120.3 |
| O10 | C9 | O11 | 121.5 |
| O11 | C9 | C8 | 118.2 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester or nitrile precursor. A general method involves the Knoevenagel condensation of isatin with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid, followed by subsequent chemical transformations.
Materials:
-
Isatin
-
Malonic acid
-
Pyridine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: A mixture of isatin (1 equivalent) and malonic acid (1.2 equivalents) in pyridine is heated at reflux for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After completion of the condensation, the reaction mixture is cooled to room temperature and poured into ice-cold water. Concentrated hydrochloric acid is added dropwise until the pH reaches approximately 1-2, leading to the precipitation of the crude product. The mixture is then heated to reflux for 1-2 hours to effect decarboxylation.
-
Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Biological Context and Signaling
This compound, also known as oxindole-3-acetic acid, is a catabolite of the plant hormone indole-3-acetic acid (IAA).[3] In plants, the conversion of IAA to its oxindole derivative is a key mechanism for regulating auxin levels, which are critical for various growth and developmental processes. This conversion is an oxidative process.
Furthermore, derivatives of this molecule have been shown to interact with human proteins. For instance, (5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid binds to the catalytic domain of human JARID1B, a histone demethylase. This suggests that the oxindole scaffold could be a valuable starting point for the development of inhibitors for epigenetic targets.
Conclusion
The structural and functional data presented in this technical guide for this compound provide a solid foundation for its further investigation and application. The detailed crystallographic parameters offer a precise three-dimensional understanding of the molecule, which is invaluable for computational studies and rational drug design. The outlined synthetic protocol provides a practical basis for its preparation, and the elucidated biological context highlights its relevance in both plant biology and as a potential scaffold for targeting human enzymes. This compilation of data aims to accelerate research and development efforts centered around this versatile chemical entity.
References
An In-depth Technical Guide on the Core Mechanism of Action of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as 2-oxindole-3-acetic acid (OxIAA), is a molecule of significant interest primarily within the domain of plant biology.[1][2][3][4] It is a major catabolite of the principal plant hormone indole-3-acetic acid (IAA), or auxin, and plays a crucial role in regulating auxin homeostasis.[4] While the 2-oxindole scaffold is a privileged structure in medicinal chemistry, featuring in numerous drug candidates with diverse biological activities, the parent molecule, this compound, has been sparsely investigated for its pharmacological effects in mammalian systems.[5][6] This guide provides a comprehensive overview of the established mechanism of action of this compound in plants and explores potential mechanisms in the context of drug development, drawing inferences from its chemical derivatives and its precursor, IAA.
Introduction to this compound
This compound is an indole derivative characterized by an oxo group at the 2-position of the indole ring and an acetic acid moiety at the 3-position.[1][2] Its primary and most well-characterized role is as a product of irreversible oxidative catabolism of indole-3-acetic acid in plants.[7] This process is a key mechanism for controlling the levels of active auxin, thereby modulating plant growth and development.[4][7]
While direct evidence for the pharmacological activity of this compound in humans is limited, the 2-oxindole core is a recurring motif in a variety of pharmacologically active compounds, including tyrosine kinase inhibitors used in oncology.[6] Furthermore, its precursor, IAA, has demonstrated potential as a pro-drug in targeted cancer therapy.[8][9]
Mechanism of Action in Plant Biology: Regulation of Auxin Homeostasis
The primary mechanism of action of this compound in plants is its role in the catabolic pathway of auxin. High concentrations of auxin can be toxic to plants, and therefore, its levels are tightly regulated through biosynthesis, transport, and inactivation. One of the major inactivation pathways is the oxidation of IAA to this compound.[7]
This catabolite has significantly lower biological activity compared to IAA.[4] The formation of this compound is considered an irreversible step in auxin deactivation. The compound can be further metabolized, for instance, through glucosylation, to form 2-oxindole-3-acetyl-1-O-ß-d-glucose.[7] This metabolic pathway ensures the precise spatio-temporal control of auxin gradients, which are essential for various developmental processes in plants.
Potential Mechanisms of Action in a Drug Development Context
While direct studies on the mechanism of action of this compound in mammalian systems are scarce, the activities of its derivatives and its precursor, IAA, offer valuable insights for drug development professionals.
The 2-Oxindole Scaffold in Medicinal Chemistry
The 2-oxindole core is a versatile scaffold that has been extensively utilized in the design of bioactive molecules. Derivatives of this structure have been shown to exhibit a wide range of therapeutic effects, including:
-
Anti-inflammatory activity: Certain oxindole derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[10]
-
Anticancer activity: The 2-oxindole moiety is a core component of several tyrosine kinase inhibitors, such as Sunitinib, which target receptors like VEGFR and PDGFR, crucial for tumor angiogenesis and growth.
The bioactivity of these derivatives is often dependent on the substitutions at the C-3 position of the oxindole ring, which can significantly influence their interaction with biological targets.[5]
Cytotoxicity via Oxidative Activation
A potential mechanism of action for this compound can be inferred from studies on its precursor, IAA. IAA itself is relatively non-toxic to mammalian cells but can be converted into a potent cytotoxic agent upon oxidation by peroxidases, such as horseradish peroxidase (HRP).[8][9] This has led to the development of a targeted cancer therapy strategy where HRP is delivered specifically to tumor cells (e.g., via antibody conjugates), and systemic administration of IAA leads to localized production of cytotoxic species.[8][9]
The oxidation of IAA by HRP is believed to generate reactive intermediates, including the 3-methylene-2-oxindole radical.[8][9][11] These reactive species can induce cytotoxicity through various mechanisms, including:
-
Depletion of intracellular thiols: The reactive intermediates can readily react with nucleophiles like glutathione, leading to oxidative stress.[11]
-
DNA damage: The radicals can cause DNA strand breaks and form adducts with DNA bases.[8][9]
-
Lipid peroxidation: The oxidative process can damage cellular membranes through lipid peroxidation.[8][9]
Given that this compound is an oxidized form of IAA, it is plausible that it could be involved in or share similarities with these cytotoxic pathways, although further research is needed to confirm this.
Quantitative Data
| Compound/Derivative | Target(s) | Activity Type | Value | Reference |
| Oxindole Derivative III | COX-1, COX-2, 5-LOX | IC50 | 0.62 µM, 0.18 µM, 9.87 µM | [10] |
| Oxindole Derivative IV | COX-1, COX-2, 5-LOX | IC50 | 0.11 µM, 0.10 µM, 0.56 µM | [10] |
| Indolyl Ester Derivative V | COX-2 | IC50 | 0.05 µM | [10] |
Note: The table presents data for derivatives of the 2-oxindole scaffold to illustrate its potential, as direct quantitative data for this compound against therapeutic targets is not available.
Experimental Protocols
The following are representative protocols that can be adapted for the study of this compound and its derivatives.
Quantification by HPLC-MS/MS
This protocol is adapted from methods used for the analysis of IAA and its metabolites.[12]
-
Sample Preparation:
-
Homogenize biological samples (e.g., cell pellets, tissue) in an appropriate extraction buffer (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. A C18 column is suitable for this purpose.
-
Elute the analyte with methanol and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solvent for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in methanol.
-
Gradient: A suitable gradient from 10% to 100% B over approximately 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be tested for optimal sensitivity.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined.
-
In Vitro COX/5-LOX Inhibition Assay
This protocol is relevant for assessing the anti-inflammatory potential of 2-oxindole derivatives.
-
Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzymes.
-
Assay Buffer: Prepare an appropriate buffer for each enzyme as per the manufacturer's instructions.
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate for a specific time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS-based).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT or Resazurin Assay)
This protocol is useful for evaluating the cytotoxicity of compounds, particularly in the context of cancer research.
-
Cell Culture: Plate mammalian cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and HRP if evaluating the pro-drug strategy). Include appropriate controls (vehicle, positive control for cytotoxicity).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add MTT or resazurin solution to each well and incubate for a few hours.
-
For the MTT assay, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a well-established player in the intricate regulation of plant growth, acting as a key catabolite in auxin homeostasis. Its mechanism of action in this context is primarily through the deactivation of the active hormone IAA. For drug development professionals, while the parent compound itself has not been a major focus of pharmacological investigation, the 2-oxindole scaffold it possesses is of significant interest and is present in numerous bioactive molecules. The potential for oxidative activation of its precursor, IAA, to generate cytotoxic species also opens an intriguing, albeit indirect, avenue for considering the bioactivity of related oxindole structures. The future exploration of this compound and its derivatives may yet uncover direct pharmacological activities in mammalian systems, warranting further investigation into this and related compounds.
References
- 1. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-oxindole-3-acetic acid | 2971-31-5 [chemicalbook.com]
- 3. 2-oxindole-3-acetic acid (CHEBI:133221) [ebi.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 7. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 8. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Oxindole-3-Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1] Its ability to be readily functionalized allows for the generation of diverse derivatives with tailored biological activities.[1] This technical guide provides an in-depth overview of the significant biological potential of oxindole-3-acetic acid derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts.
Anticancer Activity
Oxindole derivatives have been extensively investigated as potential anticancer agents.[1] Certain spiro-oxindole derivatives have demonstrated potent in vitro activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, with one compound exhibiting an IC50 value as low as 3.55 µM against MCF-7 cells.[2] Notably, these compounds showed no cytotoxicity against normal mouse embryonic fibroblast (NIH/3T3) cells, indicating a favorable selectivity profile.[2] The mechanism of action for many of these derivatives involves the disruption of critical cellular processes required for tumor growth and proliferation, such as the inhibition of tubulin polymerization and the modulation of key signaling kinases.[3][4][5]
Data Presentation: Anticancer Activity of Oxindole Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Spiro-oxindole derivative (Comp. 6) | MCF-7 (Breast) | 3.55 ± 0.49 µM | [2] |
| Spiro-oxindole derivative (Comp. 6) | MDA-MB-231 (Breast) | 4.40 ± 0.468 µM | [2] |
| 3-Substituted oxindole (Comp. 6f) | MCF-7 (Breast) | 14.77 µM | [3] |
| 3-Thiooxindole derivative (Comp. 9c) | HCT-116 (Colon) | 6.64 ± 0.95 µM | [5] |
| 3-Thiooxindole derivative (Comp. 7d) | HCT-116 (Colon) | 6.73 ± 0.36 µM | [5] |
| Ferrocenyl oxindole (Z-isomer 12b) | Human Breast Cancer | 0.49 µM | [4] |
Mechanisms of Anticancer Action
A primary mechanism for the anticancer effect of certain oxindole derivatives is the inhibition of tubulin polymerization.[5][6] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Another significant mechanism is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are critical for tumor angiogenesis and proliferation.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oxindole-3-acetic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] Include wells for blank controls (medium only). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the oxindole derivative in the complete culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (treated with the same concentration of DMSO as the highest drug concentration) and untreated control wells.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to form formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis and in vitro cytotoxicity evaluation of 3-thiooxindole derivatives: Tubulin polymerization inhibition and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a member of the oxindole class of compounds, which are recognized for their diverse pharmacological activities.[1] This technical guide provides a comprehensive review of the current research on this molecule, focusing on its synthesis, and exploring its potential biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. While quantitative data for the parent compound is limited in publicly available research, this guide summarizes the known information and provides data for structurally related compounds to infer its potential therapeutic value. Detailed experimental protocols for synthesis and relevant biological assays are presented, alongside visualizations of key signaling pathways potentially modulated by this class of compounds.
Chemical Properties
This compound is a solid organic compound with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 2971-31-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 191.18 g/mol | --INVALID-LINK-- |
| Alternate Names | 2-oxindole-3-acetic acid | --INVALID-LINK-- |
Synthesis
A prevalent method for the synthesis of this compound and its derivatives involves the condensation of isatin or its derivatives with a compound containing an active methylene group, such as malonic acid. A microwave-assisted approach has been reported to be an efficient method for this synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the synthesis of (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids.
Materials:
-
Isatin derivative
-
Malonic acid
-
Dioxane
-
Triethylamine
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the isatin derivative (1 equivalent) in dioxane, add malonic acid (2.2 equivalents) and triethylamine (1.5 equivalents).
-
The reaction mixture is subjected to microwave irradiation. A domestic microwave oven can be used for this purpose. The power and duration of irradiation should be optimized for the specific reactants. For example, irradiation at 360W for several cycles of 2 minutes with intermittent cooling can be effective.
-
After the reaction is complete, the reaction vessel is cooled to room temperature.
-
The solvent is evaporated in vacuo.
-
The resulting residue is washed with 10% HCl.
-
The product is then extracted with ethyl acetate.
-
The organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is removed in vacuo to yield the final product.
Biological Activity and Therapeutic Potential
While specific quantitative data on the biological activity of this compound is not extensively available in the current literature, the broader class of indole-containing compounds, including its derivatives, has demonstrated significant pharmacological potential in several areas. The presence of this compound has been noted in metabolomic studies, suggesting its natural occurrence and potential biological roles.[1][2][3]
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties. The proposed mechanism for this activity often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Putative Signaling Pathway: NF-κB Inhibition
Caption: Putative NF-κB signaling pathway and potential inhibition by this compound.
Quantitative Data for Structurally Related Compounds (Anti-inflammatory Activity)
Disclaimer: The following data is for derivatives of this compound and not the parent compound itself. This information is provided for comparative purposes to indicate the potential activity of this class of molecules.
| Compound | Assay | IC₅₀ (µM) | Reference |
| A benzyloxybenzo[d] indole derivative | Anti-inflammatory activity in mouse ear edema model | Inhibition rate of 51.5–99.9 % at 30 mg/kg | [3] |
| Indole-3-acetic acid derivative | Analgesic activity in acetic acid-induced abdominal writhing test | Inhibition rate 67–99.9 % at 30 mg/kg | [3] |
Antimicrobial Activity
Quantitative Data for Structurally Related Compounds (Antimicrobial Activity)
Disclaimer: The following data is for derivatives of this compound and not the parent compound itself. This information is provided for comparative purposes to indicate the potential activity of this class of molecules.
| Compound Class | Organism | MIC (mg/mL) | Reference |
| 2-quinolone–triazole hybrids | Gram-positive and Gram-negative bacteria | 0.019 to 1.25 | [1] |
| Cycloartocarpin | Various bacteria | 35.9 to 143.6 µM | [4] |
| Artocarpin | Streptococcus mutans, S. pyogenes, Bacillus subtilis, S. aureus, S. epidermidis | 4.4–17.8 µM | [4] |
Neuroprotective Effects
Oxindole derivatives have been investigated for their potential neuroprotective effects. The mechanism of action is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/AKT pathway.
Putative Signaling Pathway: PI3K/AKT Activation
Caption: Putative PI3K/AKT signaling pathway and potential modulation by this compound.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activities discussed. These would need to be optimized for the specific compound and experimental setup.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Preparation: Grow the bacterial strains in nutrient broth to the mid-logarithmic phase.
-
Serial Dilution: Prepare a series of dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While research directly on this parent compound is limited, the known activities of its derivatives in anti-inflammatory, antimicrobial, and neuroprotective assays suggest that it is a promising candidate for further investigation. Future research should focus on the systematic evaluation of its biological activities to determine specific IC₅₀ and MIC values. Furthermore, detailed mechanistic studies are required to elucidate its precise interactions with signaling pathways such as NF-κB and PI3K/AKT. Such studies will be crucial in unlocking the full therapeutic potential of this and other related oxindole compounds.
References
Methodological & Application
Synthesis Protocol for (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The featured method is a highly efficient, microwave-assisted, one-pot decarboxylative condensation of isatin and malonic acid. This approach offers significant advantages over traditional methods, including reduced reaction times, high yields, and environmentally friendly conditions. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound, also known as 2-oxindole-3-acetic acid, is a key heterocyclic compound. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of biological targets. The oxindole core is present in numerous natural products and approved drugs, demonstrating its pharmacological relevance. The acetic acid moiety at the 3-position provides a crucial handle for further chemical modifications and the introduction of diverse pharmacophores.
Synthesis Methodology
The presented protocol is based on a microwave-assisted Knoevenagel-type condensation followed by in-situ decarboxylation. Isatin serves as the carbonyl component, and malonic acid provides the active methylene group. The reaction proceeds through the formation of an intermediate adduct, which readily undergoes decarboxylation under microwave irradiation to yield the desired product.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the microwave-assisted method.
| Parameter | Value |
| Starting Material 1 | Isatin |
| Starting Material 2 | Malonic Acid |
| Solvent | 1,4-Dioxane |
| Base | Triethylamine |
| Microwave Power | 260 W |
| Reaction Time | 5 - 10 minutes |
| Yield | Up to 98% |
| Product Appearance | Solid |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
Experimental Protocol
Materials:
-
Isatin
-
Malonic acid
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine isatin (1.0 eq), malonic acid (1.2 eq), and triethylamine (2.0 eq) in 1,4-dioxane.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 260 W for a duration of 5 to 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathway (Illustrative)
While this document focuses on a synthetic protocol, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Application Notes and Protocols for Microwave-Assisted Synthesis of Oxindole-3-Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the efficient synthesis of oxindole-3-acetic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, making them attractive candidates for drug discovery programs.
Introduction
The oxindole core is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, derivatives of oxindole-3-acetic acid are of significant interest due to their diverse biological activities, which include anti-inflammatory, anti-glaucoma, and anticancer properties.[2][3] Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical components of cellular signaling pathways that control cell proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development.[5]
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of such valuable compounds.[6] The rapid, localized heating provided by microwave irradiation can lead to dramatic rate enhancements and improved yields compared to conventional methods.[7][8] This document outlines protocols for the microwave-assisted synthesis of oxindole-3-acetic acid derivatives, presents comparative data, and illustrates relevant biological pathways.
Data Presentation
Table 1: Microwave-Assisted Synthesis of 3-Hydroxy-2-Oxindole-3-Acetic Acid Derivatives
This table summarizes the synthesis of various substituted 3-hydroxy-2-oxindole-3-acetic acid derivatives via a microwave-assisted decarboxylative condensation of isatins with malonic acid. This reaction is a key step towards obtaining the target oxindole-3-acetic acid scaffold.
| Entry | Isatin Derivative (Substituent) | Method | Time (min) | Yield (%) | Reference |
| 1 | 5-Nitro | Microwave (A) | 8 | 86 | [2] |
| 2 | 5-Nitro | Conventional (B) | 180 | 87 | [2] |
| 3 | 7-Nitro | Microwave (A) | 8 | 97 | [9] |
| 4 | 7-Nitro | Conventional (B) | 180 | 93 | [9] |
| 5 | 5-Methoxy | Microwave (A) | 8 | 61 | [9] |
| 6 | 5-Methoxy | Conventional (B) | 180 | 50 | [9] |
| 7 | 5-Bromo | Microwave (A) | 8 | 77 | [2] |
| 8 | 5-Bromo | Conventional (B) | 180 | 80 | [2] |
| 9 | Unsubstituted | Microwave (A) | 8 | 76 | [9] |
| 10 | Unsubstituted | Conventional (B) | 180 | 70 | [9] |
Method A: Microwave irradiation. Method B: Conventional heating (reflux).
Table 2: Microwave-Assisted Knoevenagel Condensation of Isatins
This table presents data for the synthesis of precursors to oxindole-3-acetic acid esters via a microwave-assisted Knoevenagel condensation.
| Entry | Isatin Derivative | Active Methylene Compound | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| 1 | Isatin | Malononitrile | Sulfonic acid functionalized silica, Water | 5 | 95 | [10] |
| 2 | 5-Bromo-isatin | Malononitrile | Sulfonic acid functionalized silica, Water | 5 | 96 | [10] |
| 3 | Isatin | Ethyl cyanoacetate | Sulfonic acid functionalized silica, Water | 10 | 92 | [10] |
| 4 | 5-Nitro-isatin | Ethyl cyanoacetate | Sulfonic acid functionalized silica, Water | 10 | 94 | [10] |
| 5 | Indole-2,3-dione | 4-Fluoroaniline | Glacial acetic acid, Ethanol, Microwave | 4 | 86 |
Experimental Protocols
A reliable two-step synthetic route to oxindole-3-acetic acid derivatives under microwave irradiation is presented below. The first step is a Knoevenagel condensation to form a 3-ylideneoxindole intermediate, followed by a reduction of the exocyclic double bond.
Experimental Workflow: Two-Step Synthesis
Protocol 1: Microwave-Assisted Knoevenagel Condensation of Isatin with Diethyl Malonate
Objective: To synthesize ethyl 2-(2-oxoindolin-3-ylidene)acetate derivatives.
Materials:
-
Substituted Isatin (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave process vial, add the substituted isatin (1.0 mmol), diethyl malonate (1.2 mmol), and ethanol (3 mL).
-
Add piperidine (0.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 120 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is typically cooled in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 2-(2-oxoindolin-3-ylidene)acetate.
Protocol 2: Reduction of Ethyl 2-(2-oxoindolin-3-ylidene)acetate
Objective: To synthesize ethyl 2-(2-oxoindolin-3-yl)acetate.
Materials:
-
Ethyl 2-(2-oxoindolin-3-ylidene)acetate (1.0 mmol)
-
Zinc dust (5.0 mmol)
-
Glacial acetic acid (5 mL)
-
Round bottom flask with a magnetic stir bar
Procedure:
-
In a round bottom flask, dissolve the ethyl 2-(2-oxoindolin-3-ylidene)acetate (1.0 mmol) in glacial acetic acid (5 mL).
-
Add zinc dust (5.0 mmol) portion-wise to the stirred solution at room temperature. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC). Gentle heating may be applied if the reaction is sluggish.[11]
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Pour the filtrate into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 2-(2-oxoindolin-3-yl)acetate.
Signaling Pathway Visualizations
Kinase Inhibition Signaling Pathway
Many oxindole derivatives exhibit their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[10] The following diagram illustrates a generalized signaling pathway and the inhibitory action of an oxindole derivative.
Auxin Metabolism Pathway in Plants
Oxindole-3-acetic acid is a key catabolite of the plant hormone indole-3-acetic acid (IAA), playing a crucial role in regulating plant growth and development.[12]
References
- 1. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 5. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 11. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as Oxindole-3-acetic acid (OxIAA), is a significant catabolite of the primary plant hormone, indole-3-acetic acid (IAA).[1] The accurate quantification of OxIAA is crucial for understanding auxin homeostasis, metabolic pathways, and overall plant growth and development.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of OxIAA using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers in plant biology, biochemistry, and drug development.
Biological Significance: The IAA Catabolic Pathway
In plants such as Zea mays, Indole-3-acetic acid (IAA) undergoes oxidative catabolism to regulate its active levels. A principal route for this process involves the conversion of IAA to Oxindole-3-acetic acid (OxIAA), which is then further metabolized.[1] Understanding this pathway is essential for studying plant hormone regulation.
References
- 1. Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Oxindole-3-Acetic Acid using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Introduction
Oxindole-3-acetic acid (OxIAA) is a primary catabolite of the plant hormone indole-3-acetic acid (IAA), playing a crucial role in regulating auxin homeostasis and, consequently, various aspects of plant growth and development.[1][2] Accurate quantification of OxIAA is essential for understanding the metabolic dynamics of auxin and its impact on physiological processes. This application note details a sensitive and specific method for the analysis of oxindole-3-acetic acid in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD). The inherent fluorescence of the indole core allows for selective and low-level detection of OxIAA.[3][4]
Principle
This method employs reversed-phase HPLC to separate oxindole-3-acetic acid from other sample components. A C18 column is utilized with a gradient elution of an acidified aqueous mobile phase and an organic modifier (methanol or acetonitrile). Detection is achieved by a fluorescence detector set at an excitation wavelength optimal for the indole moiety, providing high sensitivity and selectivity. Quantification is performed using an external standard calibration curve.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plant Tissue
This protocol is adapted from established methods for auxin extraction.[5][6][7][8]
a. Materials and Reagents:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction buffer: 80% Methanol in water with 1% acetic acid
-
Internal standard (optional, e.g., isotope-labeled OxIAA)
-
SPE cartridges: C18, 500 mg
-
Conditioning solvent: 100% Methanol
-
Equilibration solvent: Deionized water
-
Wash solvent: 5% Methanol in water
-
Elution solvent: 80% Methanol
-
Centrifuge
-
Vacuum manifold for SPE
b. Protocol:
-
Flash-freeze approximately 1 gram of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube and add 5 mL of pre-chilled extraction buffer.
-
If using an internal standard, spike the sample at this stage.
-
Vortex the sample for 1 minute and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by passing 5 mL of 100% methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of 80% methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
HPLC-FLD Analysis
The following HPLC-FLD parameters are based on methods developed for the closely related compound, indole-3-acetic acid, and are expected to provide good separation and detection for oxindole-3-acetic acid.[3][9][10]
a. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Fluorescence detector
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: 0.1% Acetic acid in methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
FLD Wavelengths: Excitation: 280 nm, Emission: 350 nm
c. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Calibration and Quantification
-
Prepare a stock solution of oxindole-3-acetic acid (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase.
-
Inject each standard into the HPLC-FLD system.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Determine the concentration of oxindole-3-acetic acid in the prepared samples by interpolating their peak areas from the calibration curve.
Data Presentation
Quantitative Method Parameters
The following table summarizes the typical performance characteristics of HPLC-FLD methods for auxin analysis. These values should be validated specifically for oxindole-3-acetic acid in the user's laboratory.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 85 - 110% |
Visualizations
Diagrams
Caption: Metabolic pathway of Indole-3-Acetic Acid (IAA).
Caption: Experimental workflow for OxIAA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. digital.csic.es [digital.csic.es]
- 10. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as Oxindole-3-acetic acid (OIAA or oxIAA), is an oxidative catabolite of the primary plant hormone indole-3-acetic acid (IAA).[1][2] The regulation of IAA levels is crucial for various plant growth and developmental processes, and its inactivation through oxidation to OIAA is a key mechanism for maintaining auxin homeostasis.[1][2] In recent years, the role of OIAA and its conjugates has garnered attention in understanding the complete metabolic profile of auxins in plants.[1][2] Accurate and sensitive quantification of OIAA in complex biological matrices is essential for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to analyze complex mixtures.[3] This document provides a detailed protocol for the analysis of OIAA in biological samples using LC-MS/MS.
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, liquid chromatography, and tandem mass spectrometry for the analysis of OIAA.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A micro-scale in-tip solid-phase extraction (in-tip µSPE) is an effective method for purifying and concentrating OIAA from plant tissue samples.[1]
-
Materials and Reagents:
-
Plant tissue (e.g., roots, shoots, cotyledons)
-
Acetone
-
Methanol (HPLC grade)
-
Water (deionized)
-
0.1% Acetic acid in water
-
80% Methanol in water
-
Micro-StageTip microcolumns with SDB-XC Empore™, HLB AttractSPE™, or C18 Empore™ sorbents[1]
-
Centrifuge
-
-
Protocol:
-
Activate the multi-StageTip microcolumns by sequential washing with 50 µl of acetone, 50 µl of methanol, and 50 µl of water, with centrifugation at 3,846 g for 10 minutes and 4,654 g for 15 minutes for the water wash.[1]
-
Acidify the biological sample extract.[1]
-
Apply the acidified sample to the activated microcolumn and centrifuge at 16,961 g for 30 minutes at 8°C.[1]
-
Wash the microcolumn with 50 µl of 0.1% acetic acid and centrifuge at 9,846 g for 20 minutes at 8°C.[1]
-
Elute the analytes with 50 µl of 80% methanol by centrifuging at 8,653 g for 20 minutes at 8°C.[1]
-
Evaporate the eluate to dryness under vacuum.
-
Store the dried residue at -20°C until LC-MS/MS analysis.[1]
-
2. Liquid Chromatography (LC)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 100A (50 mm length, 2.1 mm diameter, 1.7 µm particle size)[1]
-
Mobile Phase A: Deionized water with 0.1% acetic acid[1]
-
Mobile Phase B: Methanol with 0.1% acetic acid[1]
-
Flow Rate: 0.3 ml/min[1]
-
Gradient Elution:
-
0 min – 10% B
-
11.5 min – 60% B
-
11.75 min – 100% B
-
14.75 min – 100% B
-
15 min – 10% B[1]
-
-
Total Run Time: 18 min[1]
-
3. Tandem Mass Spectrometry (MS/MS)
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
-
Ionization and Detection Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes[1]
-
Nebulizer Pressure: 25 psi[1]
-
Drying Gas Flow and Temperature: 14 l/min and 130°C[1]
-
Sheath Gas Flow and Temperature: 12 l/min and 400°C[1]
-
Capillary Voltage: 2.8 kV (positive mode), 3.0 kV (negative mode)[1]
-
Nozzle Voltage: 0 V[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of OIAA and related compounds. The specific MRM transitions and collision energies should be optimized for the instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (OIAA) | [To be optimized] | [To be optimized] | ESI +/- |
| Indole-3-acetic acid (IAA) | 176.1 | 130.0 | ESI +[4] |
| oxIAA-Leucine | [To be optimized] | [To be optimized] | ESI +/- |
| oxIAA-Phenylalanine | [To be optimized] | [To be optimized] | ESI +/- |
| oxIAA-Aspartic acid | [To be optimized] | [To be optimized] | ESI +/- |
| oxIAA-Glutamic acid | [To be optimized] | [To be optimized] | ESI +/- |
Note: The precursor and product ions for OIAA and its conjugates need to be determined empirically on the specific mass spectrometer being used. The provided data for IAA serves as a reference.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the analysis of OIAA.
IAA Metabolic Pathway
Caption: A diagram of the metabolic pathways of IAA, including oxidation and conjugation.
References
- 1. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Standard Solutions of Oxindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxindole-3-acetic acid (OxIAA) is a critical metabolite of the primary plant auxin, indole-3-acetic acid (IAA). Accurate quantification of OxIAA is essential for studies in plant physiology, agricultural science, and drug development, where it can serve as a biomarker for auxin metabolism and oxidative stress. The preparation of accurate and stable standard solutions of OxIAA is a fundamental prerequisite for reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed protocols for the preparation, handling, and storage of oxindole-3-acetic acid standard solutions to ensure accuracy and stability for research and development applications.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of oxindole-3-acetic acid is crucial for its proper handling and for the preparation of standard solutions.
Table 1: Physicochemical and Solubility Data for Oxindole-3-Acetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Off-White to Pale Brown Solid | [1] |
| Melting Point | 146 °C | [1] |
| Water Solubility | 0.66 g/L | [1] |
| Solubility in Organic Solvents | ||
| Methanol | Slightly soluble | [2] |
| Ethanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |
| Chloroform | Sparingly soluble | [2] |
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution of oxindole-3-acetic acid.
Materials:
-
Oxindole-3-acetic acid (analytical standard grade)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
1.5 mL amber glass vials with PTFE-lined caps
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh approximately 1.0 mg of oxindole-3-acetic acid powder using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed powder to a clean 1.0 mL volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds to aid dissolution. If necessary, sonicate the solution for 2-5 minutes in a water bath at room temperature to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume of 1.0 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial. Store the solution at -20°C for long-term storage.[3]
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration curves.
Materials:
-
1 mg/mL Oxindole-3-acetic acid stock solution
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials
Procedure:
-
Serial Dilution: Perform serial dilutions of the 1 mg/mL stock solution with methanol to prepare a series of working standards. For example, to prepare a 100 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask and bring to volume with methanol.
-
Calibration Curve Points: Prepare a range of concentrations suitable for your analytical method's linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Storage: Store the working solutions in labeled amber glass vials at -20°C. It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.
Stability and Storage Recommendations
The stability of oxindole-3-acetic acid solutions is critical for generating reliable and reproducible data.
Table 2: Storage and Stability Recommendations for Oxindole-3-Acetic Acid Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | - | 2-8°C or -20°C | As per manufacturer's expiry | Protect from light and moisture. |
| Stock Solution (1 mg/mL) | Methanol, DMSO | -20°C | Up to 6 months | Store in amber vials to protect from light. Minimize freeze-thaw cycles. |
| Working Solutions | Methanol | -20°C | Prepare fresh for each use | For optimal accuracy, it is best to prepare fresh dilutions daily. |
Note: The stability of the related compound, indole-3-acetic acid, is known to be affected by light.[2] Therefore, it is crucial to protect all oxindole-3-acetic acid solutions from light by using amber vials or by wrapping containers in aluminum foil.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of standard solutions of oxindole-3-acetic acid.
Caption: Workflow for preparing OxIAA standard solutions.
Signaling Pathway Context
While oxindole-3-acetic acid itself is not part of a signaling pathway in the traditional sense, its formation is a key step in the catabolism of the plant hormone auxin (indole-3-acetic acid), which is central to numerous signaling pathways regulating plant growth and development.
Caption: Simplified pathway of IAA catabolism to OxIAA.
References
Application Notes and Protocols: Solubility of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a molecule of interest in various fields of chemical and biological research. Understanding its solubility in different solvents is crucial for experimental design, formulation development, and analytical method development. This document provides a summary of available solubility data, detailed protocols for determining solubility, and a workflow for solubility testing.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Type | Predicted/Reported Solubility | Citation |
| Water | H₂O | Aqueous | 0.66 g/L (Predicted) | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic | Slightly Soluble | [2][3] |
| Methanol | CH₃OH | Organic | Slightly Soluble | [2][3] |
Note: The predicted aqueous solubility value of 0.66 g/L is from ALOGPS. Another estimated value of 11.88 g/L at 25°C has been reported by The Good Scents Company Information System, but the former is more consistent with other computational predictions.[1]
Experimental Protocols
Given the limited availability of quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in solvents relevant to their work. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Protocol 2: Qualitative Solubility Assessment
Objective: To quickly assess the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A panel of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Categorize the solubility as:
-
Freely Soluble: No solid particles are visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Slightly Soluble: Only a small amount of the solid appears to have dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Visualizations
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Factors influencing solubility and its application.
References
Application Notes and Protocols: Oxindole-3-Acetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxindole-3-acetic acid is a heterocyclic compound featuring a bicyclic structure with a fused benzene ring and a five-membered nitrogen-containing ring. Its unique structural framework, possessing a reactive carboxylic acid moiety and an oxindole core with multiple functionalization sites, makes it a valuable and versatile building block in organic synthesis. This document provides detailed application notes and experimental protocols for utilizing oxindole-3-acetic acid in the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science. The oxindole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.
Key Synthetic Transformations
Oxindole-3-acetic acid can be strategically employed in a variety of organic reactions, primarily involving the derivatization of its carboxylic acid side chain and functionalization of the oxindole core. The primary applications detailed in these notes include:
-
Amide Bond Formation: Coupling of the carboxylic acid with a diverse range of amines to generate a library of oxindole-3-acetamides.
-
Esterification: Conversion of the carboxylic acid to its corresponding esters, which can serve as key intermediates for further modifications.
-
Advanced Synthetic Applications (Proposed):
-
C3-Alkylation: Functionalization at the C3 position of the oxindole ring.
-
Knoevenagel Condensation: Utilization of derivatives in carbon-carbon bond-forming reactions.
-
Data Presentation: Representative Yields for Key Transformations
The following table summarizes typical yields for the derivatization of carboxylic acids, providing an expected range for reactions involving oxindole-3-acetic acid based on analogous transformations.
| Transformation | Reagent/Catalyst | Substrate Scope (Amines/Alcohols) | Typical Yield (%) |
| Amide Formation | |||
| DCC/HOBt | Primary & Secondary Amines | 75-90 | |
| EDC/DMAP | Primary & Secondary Amines | 80-95 | |
| HATU/DIPEA | Primary & Secondary Amines | 85-98 | |
| Esterification | |||
| Fischer Esterification | H₂SO₄ (catalytic) | Primary & Secondary Alcohols | 60-85 |
| Steglich Esterification | DCC/DMAP | Primary & Secondary Alcohols | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of Oxindole-3-Acetamides via Amide Coupling
This protocol describes a general procedure for the synthesis of oxindole-3-acetamides using a standard peptide coupling agent.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of oxindole-3-acetamides.
Materials:
-
Oxindole-3-acetic acid
-
Amine (primary or secondary)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxindole-3-acetic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxindole-3-acetamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Oxindole-3-Acetic Acid Esters via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of oxindole-3-acetic acid with an alcohol.
Workflow for Fischer Esterification:
Caption: General workflow for Fischer esterification of oxindole-3-acetic acid.
Materials:
-
Oxindole-3-acetic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend oxindole-3-acetic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude ester.
-
Purify the product by flash column chromatography if necessary.
-
Characterize the purified ester by spectroscopic methods.
Proposed Advanced Synthetic Applications
While less documented, the reactivity of the oxindole core suggests further synthetic transformations are possible, expanding the utility of oxindole-3-acetic acid as a building block.
C3-Alkylation of Oxindole-3-Acetic Acid Esters
The C3 position of the oxindole ring is nucleophilic and can be alkylated. This would likely be performed on the ester derivative to avoid complications with the acidic proton of the carboxylic acid.
Proposed Signaling Pathway for C3-Alkylation:
Caption: Proposed pathway for C3-alkylation of an oxindole-3-acetic acid ester.
Knoevenagel Condensation of an Oxindole-3-Carboxaldehyde Derivative
The carboxylic acid of oxindole-3-acetic acid could be reduced to the corresponding alcohol and then oxidized to the aldehyde. This aldehyde would be a suitable substrate for a Knoevenagel condensation with an active methylene compound.
Proposed Logical Relationship for Knoevenagel Condensation:
Caption: Proposed synthetic route to α,β-unsaturated oxindoles via Knoevenagel condensation.
Conclusion
Oxindole-3-acetic acid serves as a valuable and versatile starting material for the synthesis of a variety of complex organic molecules. The protocols provided herein for amide bond formation and esterification offer reliable methods for generating diverse libraries of oxindole derivatives. Furthermore, the proposed advanced applications highlight the potential for even broader synthetic utility. These methodologies provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the rich chemical space accessible from this readily available building block.
experimental protocol for assessing biological effects of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as oxindole-3-acetic acid (oxIAA), is a primary catabolite of the major plant auxin, indole-3-acetic acid (IAA).[1][2] While traditionally considered to possess minimal biological activity in plants, recent research into its derivatives has unveiled a spectrum of potential pharmacological effects, including anti-proliferative, anti-inflammatory, and antiviral properties.[3][4] These findings have spurred interest in oxIAA and its analogs as potential therapeutic agents.
This document provides a comprehensive set of detailed experimental protocols for researchers, scientists, and drug development professionals to assess the biological effects of this compound and its derivatives. The protocols cover a range of in vitro assays to evaluate its potential auxin-like activity, cytotoxicity, and anti-inflammatory and antioxidant effects.
Assessment of Auxin-like Activity
Although oxIAA is an IAA catabolite, it is prudent to screen for any residual auxin-like or anti-auxin activity.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a classic method to screen for compounds with auxin-like activity, as high concentrations of auxins inhibit root elongation.[5][6]
Protocol:
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution containing 0.05% Triton X-100.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agarose and plate them on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium, 1% sucrose, and 0.8% agar.
-
-
Stratification and Germination:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Treatment with this compound:
-
After 4-5 days of growth, transfer seedlings of uniform size to new plates containing MS medium supplemented with a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). A known auxin like IAA should be used as a positive control.
-
Dissolve the compound in a minimal amount of DMSO and then dilute with the medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
-
Data Collection and Analysis:
-
After 5-7 days of treatment, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition relative to the vehicle control.
-
Data Presentation:
| Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (IAA) |
Assessment of Anti-proliferative and Cytotoxic Effects
Cell Culture
-
HCT-116 (Human Colorectal Carcinoma Cell Line): Culture in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]
-
RAW 264.7 (Murine Macrophage Cell Line): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.[7]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][9]
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[9]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| Compound (Low Conc.) | |||
| Compound (High Conc.) | |||
| Positive Control |
Assessment of Anti-inflammatory and Antioxidant Effects
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by RAW 264.7 macrophages.[12][13]
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[14]
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation:
| Treatment | LPS (1 µg/mL) | Nitrite Concentration (µM) ± SD | % NO Inhibition |
| Control | - | ||
| Vehicle | + | 0 | |
| Compound (10 µM) | + | ||
| Compound (50 µM) | + | ||
| Compound (100 µM) | + |
Reactive Oxygen Species (ROS) Measurement
The DCFH-DA assay is used to measure intracellular ROS levels.[15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate or a black, clear-bottom 96-well plate.
-
Treat the cells with this compound, with or without an ROS inducer (e.g., H2O2 or LPS).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with serum-free medium.
-
Add 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.[17]
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[18]
-
Data Presentation:
| Treatment | ROS Inducer | Mean Fluorescence Intensity ± SD | % ROS Scavenging |
| Control | - | ||
| Vehicle | + | 0 | |
| Compound (10 µM) | + | ||
| Compound (50 µM) | + | ||
| Compound (100 µM) | + |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for assessing anti-proliferative effects.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. kumc.edu [kumc.edu]
- 4. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. encodeproject.org [encodeproject.org]
- 8. elabscience.com [elabscience.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
Application Note: In Vitro Evaluation of the Anti-Inflammatory Activity of Oxindole-3-Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Key mediators in the inflammatory cascade include nitric oxide (NO), prostaglandins (produced by cyclooxygenase enzymes, COX), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] The production of these mediators is often triggered by stimuli such as bacterial lipopolysaccharide (LPS), which activates intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][3]
Oxindole-3-acetic acid and its related compounds, such as indole-3-acetic acid (IAA), have garnered interest for their potential therapeutic properties, including anti-inflammatory effects.[4][5][6] IAA has been shown to alleviate LPS-induced inflammatory responses in macrophage cell lines by inhibiting the production of NO, IL-1β, and IL-6, partly through the suppression of NF-κB nuclear translocation and induction of the protective enzyme Heme Oxygenase-1 (HO-1).[3][7][8][9] This application note provides detailed protocols for assessing the in vitro anti-inflammatory activity of oxindole-3-acetic acid using a murine macrophage cell line, RAW 264.7, as a model system.
Experimental Workflow Overview
The overall workflow involves an initial cytotoxicity assessment to determine non-toxic concentrations of the test compound, followed by specific assays to measure the inhibition of key inflammatory markers.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway [mdpi.com]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-Acetic Acid Alleviates Nonalcoholic Fatty Liver Disease in Mice via Attenuation of Hepatic Lipogenesis, and Oxidative and Inflammatory Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (also known as 2-oxindole-3-acetic acid) and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies include:
-
Hydrolysis of an ester precursor: A common and effective method involves the synthesis of an ester, typically ethyl or methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, followed by hydrolysis under basic conditions to yield the desired carboxylic acid.[1]
-
Condensation reactions with isatin: Isatin and its derivatives can be condensed with compounds containing active methylene groups, such as malonic acid or cyanoacetic acid, often followed by decarboxylation.[2] Microwave-assisted methods have been shown to reduce reaction times significantly compared to conventional heating.[2]
-
Oxidation of Indole-3-Acetic Acid (IAA): While IAA is a common starting material for many indole derivatives, its direct oxidation to oxindole-3-acetic acid can be a major catabolic pathway and has been studied extensively, particularly in biological systems.[3]
-
Fischer Indole Synthesis: This classical method can be adapted to produce the oxindole core, followed by functionalization to introduce the acetic acid moiety.[1][4]
Q2: My final product is degrading during workup or storage. What are the best practices for handling and storing this compound?
A2: The indole nucleus can be sensitive. To prevent degradation, it is advisable to neutralize the reaction mixture promptly after completion.[4] Protect the reaction and the isolated product from direct light by using amber glassware or covering flasks with aluminum foil.[4] For long-term storage, keep the final product in a cool, dark, and inert environment.[4]
Q3: What analytical techniques are most suitable for monitoring reaction progress and characterizing the final product?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of the product in real-time.[1] For final product characterization, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential for structural elucidation and purity confirmation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Hydrolysis: Insufficient base or reaction time during the ester hydrolysis step. 2. Incorrect Catalyst: Inappropriate choice or concentration of acid/base catalyst.[4] 3. Suboptimal Temperature: Reaction temperature may be too low for efficient conversion or too high, causing degradation.[4] 4. Oxidative Degradation: Sensitivity of the indole ring to atmospheric oxygen, especially at elevated temperatures. | 1. Optimize Hydrolysis: Increase the concentration of the base (e.g., NaOH, KOH, LiOH) or prolong the reaction time. Monitor reaction completion by TLC or LC-MS. Using LiOH in a THF/water mixture at room temperature is a milder option. 2. Screen Catalysts: For acid-catalyzed reactions (e.g., Fischer synthesis), experiment with different Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen catalyst. 3. Systematic Temperature Variation: Gradually increase the reaction temperature while carefully monitoring for product formation versus decomposition.[4] 4. Inert Atmosphere: Use degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| Formation of Side Products | 1. N-Alkylation: The indole nitrogen is nucleophilic and can react with alkylating agents if present. 2. Formation of Isomers: In reactions like the Fischer indole synthesis, using an unsymmetrical ketone can lead to cyclization at different positions, resulting in a mixture of regioisomers. 3. Tar-like Byproducts: Harsh acidic conditions can promote polymerization or degradation, forming intractable tars.[4] | 1. Protecting Groups: Consider protecting the indole nitrogen (e.g., with a BOC or tosyl group) early in the synthesis and deprotecting it in a later step. Ensure no alkylating agents are present during hydrolysis. 2. Symmetrical Starting Materials: If the synthesis allows, use a symmetrical ketone to avoid isomeric mixtures. Alternatively, different acid catalysts can influence regioselectivity; experimentation is recommended.[4] Chromatographic separation will be necessary if isomers form. 3. Milder Conditions: Reduce the reaction temperature or use a less aggressive acid catalyst to minimize side reactions.[4] |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.[4] 2. Presence of Polar Impurities: Highly polar, tar-like substances can streak on silica gel columns. | 1. Optimize Chromatography: Systematically screen different solvent systems for column chromatography; a gradient elution may be necessary for better separation.[4] 2. Aqueous Workup & Recrystallization: Perform a thorough aqueous workup to remove acid catalysts and water-soluble impurities.[4] Recrystallization from a suitable solvent system can be a highly effective final purification step.[4] A preliminary filtration through a short plug of silica can also remove baseline impurities.[4] |
Experimental Protocols & Data
Protocol 1: Synthesis via Isatin and Malonic Acid
This protocol is adapted from microwave-assisted procedures which have been shown to be efficient.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve the isatin derivative (1 eq.) in a mixture of dioxane and triethylamine (1.5 eq.).
-
Addition of Reagent: Add malonic acid (2.2 eq.) to the solution.
-
Reaction: Heat the mixture under reflux or using microwave irradiation (parameters to be optimized) until TLC indicates consumption of the starting material. The reaction involves both condensation and decarboxylation.
-
Workup: After cooling, evaporate the solvent in vacuo. Acidify the residue with 10% HCl.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Ethyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
This is a common final step to yield the target acid.
-
Reaction Setup: Dissolve the ester precursor in a mixture of ethanol and water.
-
Addition of Base: Add an excess of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.[5]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify with cold 10% HCl until the product precipitates completely.
-
Isolation: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry in vacuo.
Yield Comparison for Related Syntheses
While direct comparative data for the target molecule is sparse, the following table illustrates typical yields for key reaction types in indole synthesis, which can serve as a benchmark.
| Reaction Type | Precursors | Conditions | Yield (%) | Reference |
| Hydrolysis & Ring Cleavage | Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates | KOH, Ethanol, 2h | 80-90% | [5] |
| Intramolecular Esterification | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids | p-TsOH, Toluene, Reflux | 85-90% | [5] |
| Hydrazide Synthesis | Isatin-N-acetylchloride, Hydrazine Hydrate | Benzene, Reflux, 15 min | 88% | [6] |
| Friedel-Crafts Acylation & Rearrangement | Substituted Indole, Acylating Agent, Morpholine, Sulfur | Reflux | 61-90% | [7] |
Visualized Workflows
Diagram 1: General Synthesis Workflow
This diagram illustrates the logical flow from precursor selection to the final purified product.
Caption: High-level workflow for synthesis and purification.
Diagram 2: Troubleshooting Logic Flow
This diagram outlines a decision-making process for addressing low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures. Based on available data for the closely related compound, 2-oxindole, and general principles, a good starting point for solvent screening would be polar protic solvents like water or ethanol, or polar aprotic solvents like ethyl acetate or acetone. It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude material.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try adding a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation, or you can try a different solvent with a lower boiling point. Slowing down the cooling process can also help prevent oiling out.
Q3: The recovery yield after recrystallization is very low. What are the possible causes and solutions?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the compound crystallizes too early, for example, during hot filtration, you may be losing product. Ensure your filtration apparatus is pre-heated.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (reported values vary, e.g., 146 °C or 218-219 °C, which may indicate polymorphism) suggests high purity. A broad melting range indicates the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual solvents or impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Not enough compound is present.- Too much solvent was used.- The compound is very soluble in the chosen solvent at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- If crystals still do not form, evaporate all the solvent and try recrystallizing with a different solvent. |
| Crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| The recrystallized product is not pure. | - The cooling process was too fast, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the compound from a specific impurity. | - Ensure the solution cools slowly to room temperature before further cooling in an ice bath.- If impurities persist, a second recrystallization may be necessary, potentially with a different solvent system. Column chromatography might be required for challenging separations. |
Data Presentation
| Solvent | Solubility at 25°C ( g/100 mL) | Qualitative Solubility | Boiling Point (°C) | Notes |
| Water | ~1.19 (estimated) | Slightly Soluble | 100 | Good for polar compounds. Consider for a "green" recrystallization.[2] |
| Ethanol | Data not available | Likely soluble | 78 | A common solvent for recrystallizing organic acids. |
| Methanol | Data not available | Slightly Soluble | 65 | Another common polar protic solvent. |
| Ethyl Acetate | Data not available | Likely soluble | 77 | A good solvent for moderately polar compounds. |
| Acetone | Data not available | Likely soluble | 56 | A polar aprotic solvent that can be effective. |
| Dimethyl Sulfoxide (DMSO) | Data not available | Slightly Soluble | 189 | High boiling point may be problematic for removal. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the clear solutions to cool to room temperature and then in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystals upon cooling.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Pre-heat a funnel and a new Erlenmeyer flask. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
3. Purity Assessment:
-
Determine the melting point of the dried crystals.
-
Analyze the purity of the recrystallized product by HPLC. A common mobile phase for related compounds consists of a gradient of methanol and water with 0.1% acetic acid.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Oxindole-3-Acetic Acid Reactions
Welcome to the technical support center for oxindole-3-acetic acid (OxIAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, handling, and application of this important indole derivative. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological role of oxindole-3-acetic acid?
A1: Oxindole-3-acetic acid is a major catabolite of the plant hormone indole-3-acetic acid (IAA). In plants, the oxidation of IAA to oxindole-3-acetic acid is a key mechanism for regulating auxin homeostasis by irreversibly marking IAA for degradation.[1][2][3] This conversion is catalyzed by the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family of enzymes.[1][4] OxIAA itself exhibits very low auxin activity.[3]
Q2: What are the main challenges in the chemical synthesis of oxindole-3-acetic acid?
A2: The primary challenges in synthesizing oxindole-3-acetic acid often revolve around achieving good yields and preventing the formation of side products. The reaction of isatin with malonic acid, a common synthetic route, requires careful control of reaction conditions such as temperature and reaction time to avoid decarboxylation of the product or other unwanted side reactions. Purification of the final product to remove unreacted starting materials and byproducts can also be challenging.
Q3: How should I store and handle oxindole-3-acetic acid to ensure its stability?
A3: Oxindole-3-acetic acid, like many indole derivatives, can be sensitive to light and elevated temperatures. For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.
Q4: In what solvents is oxindole-3-acetic acid soluble?
A4: Oxindole-3-acetic acid is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in water is limited, especially at neutral pH, but can be increased in slightly basic aqueous solutions due to the deprotonation of the carboxylic acid group.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and application of oxindole-3-acetic acid.
Synthesis of Oxindole-3-Acetic Acid
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The condensation of isatin and malonic acid often requires heating, but excessive heat can lead to decomposition. Start with the recommended temperature from the protocol and adjust in small increments. |
| Inefficient Base Catalyst | The choice and amount of base can be critical. Piperidine or pyridine are commonly used. Ensure the base is of good quality and used in the correct stoichiometric ratio. |
| Poor Quality Starting Materials | Use high-purity isatin and malonic acid. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time. |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| Decomposition of Product | Overheating can cause decarboxylation of the acetic acid side chain. Maintain strict temperature control. |
| Side Reactions of Isatin | Isatin can undergo self-condensation or other side reactions under harsh conditions. Ensure a controlled addition of reagents and maintain the recommended temperature. |
| Incorrect Stoichiometry | Use the correct molar ratios of isatin, malonic acid, and the base catalyst as specified in the protocol. |
Biological Assays
Problem: Inconsistent or Unexpected Biological Activity
| Possible Cause | Suggested Solution |
| Degradation of Oxindole-3-Acetic Acid in Media | Prepare fresh solutions of oxindole-3-acetic acid for each experiment. If using stock solutions, ensure they have been stored properly (cool, dark) and for a limited time. |
| Interaction with Media Components | Some components of biological media may interact with the compound. Run appropriate controls, including a vehicle control (the solvent used to dissolve the compound). |
| Incorrect Concentration Range | Oxindole-3-acetic acid is known to have very low auxin activity.[3] Ensure you are using a broad enough concentration range to observe any potential effects, and include a positive control with a known active auxin like IAA. |
| Cell Line or Organism Variability | The response to any compound can vary between different cell lines or organisms. Ensure consistency in your biological material and experimental conditions. |
Experimental Protocols
Synthesis of 2-Oxindole-3-Acetic Acid
This protocol describes the synthesis of 2-oxindole-3-acetic acid from isatin and malonic acid.
Materials:
-
Isatin
-
Malonic acid
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.
-
To this solution, add pyridine (2 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 2M HCl until the pH is approximately 2. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-oxindole-3-acetic acid.
-
Dry the purified product under vacuum.
Arabidopsis thaliana Root Elongation Assay
This protocol is for assessing the biological activity of oxindole-3-acetic acid on root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, solidified with agar
-
Sterile petri dishes
-
Oxindole-3-acetic acid
-
Indole-3-acetic acid (IAA) as a positive control
-
DMSO (for dissolving compounds)
-
Sterile water
Procedure:
-
Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.
-
Sow the sterilized seeds on MS agar plates.
-
Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After 4-5 days, when the roots have reached a length of approximately 0.5-1 cm, transfer the seedlings to new MS agar plates containing different concentrations of oxindole-3-acetic acid (e.g., 0, 0.1, 1, 10, 100 µM). Prepare a corresponding set of plates with IAA as a positive control. Use DMSO as a vehicle control.
-
Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.
-
After 3-5 days of growth on the treatment plates, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Analyze the data to determine the effect of oxindole-3-acetic acid on root elongation compared to the control and IAA-treated seedlings.
Data Summary
Table 1: Theoretical Physicochemical Properties of Oxindole-3-Acetic Acid
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [5] |
| Melting Point | 146 °C[5] |
| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid[5] |
Note: Experimental values may vary slightly.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Catabolic pathway of Indole-3-Acetic Acid (IAA) to Oxindole-3-Acetic Acid (oxIAA).
Caption: Experimental workflow for the synthesis of oxindole-3-acetic acid.
Caption: Troubleshooting logic for low yield in oxindole-3-acetic acid synthesis.
References
- 1. Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (also known as 2-oxindole-3-acetic acid, oxIAA) in solution. The following question-and-answer format addresses common issues and provides guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological relevance?
A1: this compound is a key metabolite in the catabolism of indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone. In plants, the oxidation of IAA to this compound is a major pathway for regulating auxin homeostasis, which is critical for plant growth and development. It is considered to have much lower biological activity than IAA.[1][2] Its presence and concentration in plant tissues are important indicators of auxin turnover.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on the general stability of related indole compounds, the primary factors affecting the stability of this compound in solution are expected to be:
-
pH: Extreme acidic or alkaline conditions may promote hydrolysis or other degradation pathways.
-
Light: Indole compounds are often light-sensitive and can undergo photodegradation. It is advisable to handle solutions in amber vials or under low-light conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, keeping solutions at low temperatures is recommended.
-
Oxidizing agents: The oxindole core can be susceptible to oxidation. The presence of strong oxidizing agents should be avoided.
-
Enzymatic activity: In biological samples, enzymatic degradation can occur.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared using a high-purity solvent in which the compound is readily soluble, such as DMSO or ethanol. It is recommended to prepare concentrated stock solutions to minimize the volume added to aqueous experimental media. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Aqueous solutions are not recommended for long-term storage.
Q4: I am observing inconsistent results in my experiments. Could this be due to the instability of this compound?
A4: Yes, inconsistent experimental outcomes can be a result of compound degradation. If you suspect instability, it is crucial to assess the purity and concentration of your solution over the time course of your experiment. Preparing fresh solutions for each experiment is a good practice to minimize this variability. You can also include a time-zero control and samples incubated under your experimental conditions for the maximum duration of your assay to check for degradation using an analytical method like HPLC.
Troubleshooting Guides
Issue 1: Unexpected or Variable Experimental Results
-
Potential Cause: Degradation of this compound in your experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Protect from Light: Use amber-colored tubes or wrap your containers in aluminum foil during incubation.
-
Control for Temperature: Ensure your experimental temperature is controlled and consistent. If possible, run a parallel experiment at a lower temperature to see if the variability decreases.
-
Analyze Purity: Use HPLC to check the purity of your stock solution and a sample from your experiment at the end of the incubation period. Compare this to a freshly prepared standard.
-
Consider pH: If your experimental medium has a high or low pH, consider if this could be contributing to degradation. Buffer your solution to a neutral pH if the experimental design allows.
-
Issue 2: Color Change in Solution
-
Potential Cause: A change in the color of your solution, particularly a yellowing or browning, can indicate oxidative degradation or the formation of polymeric byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Solvent Purity: Ensure the solvent used for preparing solutions is of high purity and free of peroxides or other oxidizing contaminants.
-
Avoid Contaminants: Be mindful of potential metal ion contamination in your buffers or media, as these can catalyze oxidation.
-
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain on the degradation kinetics of this compound under various non-enzymatic conditions. The tables below are provided as templates for researchers to systematically record their own stability data. For reference, qualitative stability information for the parent compound, indole-3-acetic acid (IAA), is included, which may suggest similar sensitivities for this compound.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (Template)
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Observations |
| 3 | 25 | 0 | 100 | ||
| 3 | 25 | 24 | |||
| 3 | 25 | 48 | |||
| 7 | 25 | 0 | 100 | ||
| 7 | 25 | 24 | |||
| 7 | 25 | 48 | |||
| 9 | 25 | 0 | 100 | ||
| 9 | 25 | 24 | |||
| 9 | 25 | 48 |
Table 2: Thermal and Photostability of this compound in Neutral Buffered Solution (pH 7) (Template)
| Condition | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Observations |
| 4°C, Dark | 0 | 100 | ||
| 4°C, Dark | 24 | |||
| 4°C, Dark | 72 | |||
| 25°C, Dark | 0 | 100 | ||
| 25°C, Dark | 24 | |||
| 25°C, Dark | 72 | |||
| 25°C, Light | 0 | 100 | ||
| 25°C, Light | 24 | |||
| 25°C, Light | 72 | |||
| 40°C, Dark | 0 | 100 | ||
| 40°C, Dark | 24 | |||
| 40°C, Dark | 72 |
Note on Reference Compound (Indole-3-acetic acid): Studies on IAA indicate that it is relatively stable to autoclaving in the pH range of 4 to 10 but can be decomposed at pH 2. It is also known to be sensitive to light, with significant degradation occurring under fluorescent light over several days.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
-
HPLC system with a UV detector and a C18 column
-
Photostability chamber
-
Temperature-controlled oven and water bath
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solution of the compound in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis by HPLC:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., around 250 nm).
-
-
Quantify the percentage of the remaining parent compound and identify any major degradation products.
Mandatory Visualization
Caption: Simplified signaling pathway of Indole-3-acetic acid (IAA) catabolism.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a tail that extends from the right side of the peak.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] Peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and poor reproducibility of results.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating significant tailing.[2]
Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] Key causes include:
-
Secondary Silanol Interactions: The acidic analyte can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mix of ionized and un-ionized forms can exist, causing peak distortion.[4] The predicted pKa of this compound is approximately 4.21.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can result in poor peak shape.
-
Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., tubing, fittings) can cause band broadening and peak tailing.
Q3: How can I prevent peak tailing when analyzing this compound?
A3: To prevent peak tailing, it is crucial to control the ionization of the analyte and minimize secondary interactions. The primary strategy is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[6] For this compound (predicted pKa ≈ 4.21), a mobile phase pH of around 2.5-3.0 is recommended.[5] Using a high-purity, end-capped HPLC column can also significantly reduce silanol interactions.[2]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: A reversed-phase C18 or C8 column is generally a good choice for the analysis of indole acetic acid derivatives.[7] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is well end-capped. This will reduce the number of free silanol groups available for secondary interactions.[2]
Q5: My peak tailing issue persists even after optimizing the mobile phase pH. What other instrumental factors should I investigate?
A5: If mobile phase optimization is not sufficient, consider the following instrumental factors:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and has the smallest internal diameter possible to minimize dead volume.[7]
-
Column Health: Check for column contamination or the formation of a void at the column inlet. A partially blocked frit can also lead to peak distortion. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase to avoid peak distortion.[3]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.
Initial Assessment
First, determine if the peak tailing is specific to the analyte or if it affects all peaks in the chromatogram. This will help to differentiate between a chemical interaction issue and a systemic problem.
Troubleshooting Workflow
Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The acidic analyte interacts with residual silanol groups on the silica-based stationary phase. | - Use a mobile phase with a low pH (e.g., 2.5-3.0) to keep the analyte in its protonated form. - Employ a high-purity, end-capped C18 or C8 column.[2] - Increase the buffer concentration in the mobile phase (e.g., 20-50 mM). |
| Inappropriate Mobile Phase pH | The mobile phase pH is too close to the analyte's pKa (approx. 4.21), leading to a mixed ionic state.[4][5] | - Adjust the mobile phase pH to be at least 2 units below the pKa.[6] For this analyte, a pH of ~2.2 is ideal. |
| Column Overload | Injecting too high a concentration or volume of the sample saturates the stationary phase. | - Reduce the injection volume. - Dilute the sample. |
| Sample Solvent Effects | The sample is dissolved in a solvent significantly stronger than the mobile phase.[3] | - Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Contamination or Degradation | Accumulation of matrix components or stationary phase degradation leads to poor peak shape. | - Implement a column washing procedure with a strong solvent. - Use a guard column to protect the analytical column. - Replace the column if performance does not improve. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell causes band broadening. | - Use shorter, narrower internal diameter tubing. - Ensure all fittings are properly connected to minimize dead volume. |
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped, reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient may be necessary depending on the sample matrix. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 15 minutes. An isocratic method with an appropriate ratio of Mobile Phase A to B can also be developed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak. A value between 0.9 and 1.2 is generally considered acceptable.
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for an acidic analyte.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-oxindole-3-acetic acid | 2971-31-5 [chemicalbook.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. 2-(1H-Indol-3-yl)-2-oxoacetic Acid | 1477-49-2 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Optimizing Mobile Phase for Oxindole-3-Acetic Acid Chromatography
Welcome to the technical support center for optimizing the chromatography of oxindole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC mobile phase for oxindole-3-acetic acid analysis?
A common and effective starting point for the analysis of oxindole-3-acetic acid on a C18 or C8 column is a mobile phase consisting of a mixture of methanol or acetonitrile and water, with a small amount of acid added to control the pH. A typical composition is a gradient of methanol and water with 0.1% acetic acid.[1] Another option includes acetonitrile, water, and phosphoric acid.[2] The acidic modifier is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group of the analyte.
Q2: What is the significance of the mobile phase pH in the analysis of oxindole-3-acetic acid?
The pH of the mobile phase is a critical factor as it dictates the ionization state of oxindole-3-acetic acid.[3] Oxindole-3-acetic acid is an acidic compound with a predicted pKa of approximately 4.21.[4] To ensure good retention and symmetrical peak shape in reversed-phase chromatography, it is advisable to set the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte.[5] An acidic mobile phase, typically with a pH between 2.5 and 3.5, will keep the oxindole-3-acetic acid in its protonated, less polar form, leading to better interaction with the stationary phase and improved peak symmetry.
Q3: Which organic solvent, methanol or acetonitrile, is better for my separation?
Both methanol and acetonitrile are commonly used organic modifiers in reversed-phase HPLC and can be effective for the separation of oxindole-3-acetic acid.[1][6] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it often provides different selectivity compared to methanol. The choice between the two may depend on the specific separation requirements, such as the resolution of oxindole-3-acetic acid from other compounds in the sample matrix. It is recommended to screen both solvents during method development to determine which provides the optimal separation.
Q4: My peak for oxindole-3-acetic acid is tailing. What are the common causes and how can I fix it?
Peak tailing for acidic compounds like oxindole-3-acetic acid is a common issue in reversed-phase chromatography. The primary causes include:
-
Secondary interactions: The ionized form of the analyte can interact with active sites on the silica backbone of the stationary phase, such as residual silanol groups.[5]
-
Incorrect mobile phase pH: If the mobile phase pH is close to or above the pKa of oxindole-3-acetic acid, the compound will be partially or fully ionized, leading to peak tailing.
-
Column overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.
To resolve peak tailing, you can:
-
Lower the mobile phase pH: Add a small amount of an acid like acetic acid, formic acid, or phosphoric acid (0.1% is a good starting point) to the mobile phase to ensure the analyte is in its neutral form.[1][5]
-
Use a modern, high-purity silica column: These columns have fewer active silanol groups, reducing the chances of secondary interactions.
-
Reduce the sample concentration: Dilute your sample and inject a smaller amount onto the column.
-
Consider a different stationary phase: A C8 column or a column with a different end-capping might provide a better peak shape.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Mobile phase pH is too high (close to or above the analyte's pKa). | Add an acidic modifier to the mobile phase (e.g., 0.1% acetic acid or formic acid) to lower the pH. |
| Secondary interactions with the stationary phase. | Use a high-purity, end-capped column. Consider adding a competing base in small amounts if the issue persists, though this is less common for acidic analytes. | |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void. | Replace the column. Ensure mobile phase pH is within the column's stable range. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections, especially when using gradients. |
| Mobile phase composition is inconsistent. | Ensure accurate mobile phase preparation and proper mixing/degassing. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Retention/Analyte Elutes Too Quickly | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. |
| Incorrect column choice. | Ensure a reversed-phase column (C18 or C8) is being used. | |
| High Backpressure | Clogged column frit or tubing. | Filter samples and mobile phases. Use a guard column to protect the analytical column. |
| Mobile phase viscosity is too high. | Consider switching from methanol to acetonitrile, which has a lower viscosity. | |
| Precipitated buffer in the system. | Ensure the buffer is soluble in the mobile phase mixture, especially at high organic solvent concentrations. |
Data Presentation
The following table summarizes mobile phase compositions that have been used for the analysis of oxindole-3-acetic acid and the closely related indole-3-acetic acid, which can serve as a starting point for method development.
| Analyte | Column | Mobile Phase Composition | Elution Mode | Reference |
| Oxindole-3-acetic acid & its conjugates | Kinetex C18 (50 x 2.1 mm, 1.7 µm) | A: Water + 0.1% Acetic AcidB: Methanol + 0.1% Acetic Acid | Gradient | [1] |
| α-oxo-Indole-3-acetic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Isocratic/Gradient | [2] |
| Indole-3-acetic acid (IAA) | Zorbax Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) | Methanol and 1% Acetic Acid (60:40 v/v) | Isocratic | |
| Indole-3-acetic acid (IAA) | Apollo C18 (5 µm) | A: 10% Methanol, 0.3% Acetic AcidB: 90% Methanol, 0.3% Acetic AcidC: 100% Acetonitrile | Gradient | [6] |
| Indole-3-acetic acid (IAA) | ODS symmetry (150 x 3.9 mm, 5 µm) | A: Water + 1% Acetic AcidB: Methanol + 1% Acetic Acid | Gradient |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
This protocol outlines the steps for preparing and optimizing the mobile phase for the analysis of oxindole-3-acetic acid.
1. Materials:
- HPLC-grade water
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade acetic acid or formic acid
- 0.22 µm or 0.45 µm membrane filters
- Glass mobile phase reservoirs
- Graduated cylinders and volumetric flasks
2. Mobile Phase Preparation (Example: 90:10 Water:Methanol with 0.1% Acetic Acid):
- Measure 900 mL of HPLC-grade water into a clean 1 L glass reservoir.
- Add 1 mL of acetic acid to the water and mix thoroughly.
- Measure 100 mL of HPLC-grade methanol and add it to the reservoir.
- Mix the solution well.
- Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases.
- Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
- Label the reservoir clearly with the composition and date of preparation.
3. Mobile Phase Optimization Workflow:
- Initial Conditions: Start with a simple isocratic mobile phase, for example, 50:50 acetonitrile:water with 0.1% formic acid, on a C18 column.
- Evaluate Peak Shape: Inject a standard of oxindole-3-acetic acid and observe the peak shape. If tailing occurs, ensure the pH is sufficiently low.
- Adjust Solvent Strength: If the retention time is too long, increase the percentage of the organic solvent. If it is too short, decrease the organic solvent percentage.
- Gradient Elution: If a single isocratic mobile phase does not provide adequate separation from impurities or other analytes, develop a gradient elution method. Start with a shallow gradient (e.g., 10% to 90% organic solvent over 20 minutes) and then refine the slope and duration based on the resulting chromatogram.
- Solvent Screening: If resolution is still not optimal, switch the organic solvent from acetonitrile to methanol (or vice versa) and re-optimize the gradient. The change in solvent can alter the selectivity of the separation.
- Final Refinements: Make small adjustments to the mobile phase composition, gradient, flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time.
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues encountered during the optimization of the mobile phase for oxindole-3-acetic acid chromatography.
Caption: Troubleshooting workflow for HPLC analysis of oxindole-3-acetic acid.
References
- 1. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of .alpha.-oxo-Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Showing Compound Oxindole-3-acetic acid (FDB014206) - FooDB [foodb.ca]
- 4. 2-oxindole-3-acetic acid | 2971-31-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
dealing with co-eluting peaks in oxindole-3-acetic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of oxindole-3-acetic acid (oxIAA), with a special focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in oxindole-3-acetic acid (oxIAA) analysis?
A1: Co-elution in oxIAA analysis is frequently caused by the presence of structurally similar compounds in the sample matrix. The most common co-eluting interference is its precursor, indole-3-acetic acid (IAA), which is often present at much higher concentrations.[1][2] Other related metabolites, such as amino acid conjugates of IAA (e.g., IAA-Aspartate, IAA-Glutamate), can also co-elute depending on the chromatographic conditions.[1][3][4] Additionally, complex sample matrices, especially from plant tissues, contain numerous compounds that can interfere with the separation.[5][6]
Q2: Why is sample preparation so critical for accurate oxIAA quantification?
A2: Sample preparation is a crucial step, often consuming up to 80% of the total analysis time, because it aims to remove interfering substances from the sample extract.[5] Effective sample preparation minimizes matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to clean up the sample and concentrate the analytes, thereby improving the quality of the chromatographic separation and the reliability of the results.[6][8][9]
Q3: What are the recommended analytical techniques for quantifying oxIAA?
A3: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of oxIAA.[3][10][11] This method offers high specificity through multiple reaction monitoring (MRM), which helps to distinguish oxIAA from other co-eluting compounds.[12] While HPLC with UV or fluorescence detection can also be used, these methods are more susceptible to interferences from co-eluting peaks that may have similar spectral properties.[13]
Q4: How can I confirm the identity of a peak suspected to be oxIAA?
A4: Peak identity can be confirmed using several methods. The most straightforward approach is to compare the retention time of the peak in your sample with that of a certified oxIAA reference standard under identical chromatographic conditions.[14] For more definitive identification, especially when dealing with co-elution, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the compound.[15] Another common technique is "spiking," where a small amount of the oxIAA standard is added to the sample. An increase in the height of the target peak confirms its identity.[14]
Troubleshooting Guide
Problem 1: My oxIAA peak is showing significant tailing or fronting.
-
Question: What causes peak tailing or fronting and how can I fix it?
-
Answer: Peak asymmetry is often a sign of issues with the chromatography.
-
Peak Tailing: This can be caused by strong interactions between the analyte and active sites on the column packing material, or by extra-column band broadening.[16] Ensure the mobile phase pH is appropriate for oxIAA. Using a buffer to maintain a consistent pH can improve peak shape.[16] Tailing can also indicate column degradation; in this case, flushing or replacing the column may be necessary.
-
Peak Fronting: This is often a symptom of sample overload. Try diluting your sample or injecting a smaller volume. It can also be caused by a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.[17]
-
Problem 2: I'm observing a shoulder on my oxIAA peak, or what appears to be two merged peaks.
-
Question: How do I resolve a shoulder or a merged peak?
-
Answer: A shoulder or a merged peak is a clear indication of co-elution.[18] To resolve this, you need to improve the chromatographic separation.
-
Optimize the Mobile Phase Gradient: Flattening the gradient during the elution of the peaks of interest can improve their separation.[14]
-
Change the Mobile Phase Composition: Switching one of the mobile phase solvents (e.g., from acetonitrile to methanol) can alter the selectivity of the separation and resolve the co-eluting compounds.[19][20]
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve resolution, but be mindful of potential analyte degradation.[19][21]
-
Change the Column Chemistry: If optimizing the mobile phase is not sufficient, changing the stationary phase of the column (e.g., to a different type of C18 or a phenyl-hexyl column) can provide the necessary selectivity to separate the compounds.[18][19]
-
Problem 3: My quantitative results for oxIAA are inconsistent and show poor reproducibility.
-
Question: What could be causing poor reproducibility in my oxIAA quantification, and how can I improve it?
-
Answer: Poor reproducibility is often linked to matrix effects or issues with sample preparation.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard for oxIAA is highly recommended to correct for sample loss during preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.[10][11]
-
Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous sample cleanup procedure. This could involve using a different type of SPE cartridge or adding a liquid-liquid extraction step to your protocol.[5][6]
-
Check for System Contamination: Inconsistent results can also arise from contamination in the HPLC system. Ensure the injector, column, and detector are clean.[22]
-
Quantitative Data
Table 1: Typical LC-MS/MS Parameters for Oxindole-3-Acetic Acid Analysis
| Parameter | Typical Setting | Reference |
| Column | Reversed-phase C18 (e.g., Kinetex, Luna) | [3][10][23] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate | [3][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [9][10] |
| Flow Rate | 0.3 - 0.4 mL/min | [3][10] |
| Gradient | A gradient from low to high organic phase (e.g., 5% to 95% B) | [3][9][14] |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode | [10] |
| MS/MS Transition | Specific precursor-to-product ion transition for oxIAA | [10][11] |
Table 2: Example of Sample Preparation Recovery Data
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | Vacuum Microwave-Assisted Extraction & MIP cleanup | 70.0 - 85.6 | [13] |
| Psilocin & 4-HIAA | Protein Precipitation (Methanol) | ≥94.7 | [12] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue using Solid-Phase Extraction (SPE)
-
Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.[9][11]
-
Extraction: Add 1 mL of pre-cooled 80% methanol to the powdered tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.[6]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[24][25]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the oxIAA and other auxins with a higher concentration of organic solvent (e.g., 80% methanol).[10]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: General LC-MS/MS Method for Oxindole-3-Acetic Acid Quantification
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) for 2 minutes.
-
Increase the percentage of Mobile Phase B to separate the compounds of interest (e.g., a linear gradient from 5% to 80% B over 8 minutes).[9]
-
Include a wash step with a high percentage of Mobile Phase B (e.g., 95%) to clean the column.
-
Re-equilibrate the column at the initial conditions before the next injection.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for oxIAA and its internal standard by infusing a standard solution.
-
Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for oxIAA and the internal standard.[10]
-
Visualizations
Caption: Metabolic pathway of IAA to oxIAA.
Caption: Experimental workflow for oxIAA quantification.
References
- 1. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structural and biochemical characterization of the key components of an auxin degradation operon from the rhizosphere bacterium Variovorax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 18. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
minimizing side product formation in oxindole-3-acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of oxindole-3-acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oxindole-3-acetic acid, particularly when starting from indole-3-acetic acid.
| Issue | Potential Cause | Recommended Solution |
| Low yield of oxindole-3-acetic acid | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents are used. - Optimize reaction temperature. |
| Degradation of the starting material or product. | - Use milder reaction conditions. - Protect the reaction from light. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple side products | Over-oxidation of the indole ring. | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Lower the reaction temperature. |
| Halogenation of the indole ring. | - If using halogenating reagents (e.g., NBS), use the minimum effective amount. - Consider alternative non-halogenating oxidation methods. | |
| Polymerization of starting material. | - Avoid strongly acidic conditions. - Maintain a lower reaction temperature. | |
| Product is difficult to purify | Presence of closely related side products. | - Utilize column chromatography with a suitable solvent system for separation. - Recrystallization from an appropriate solvent may help in removing certain impurities. |
| Contamination with starting material. | - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of the starting material. - Adjust the purification method to effectively separate the product from the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of oxindole-3-acetic acid from indole-3-acetic acid?
A1: When using oxidizing agents, particularly those containing halogens like N-bromosuccinimide (NBS), several side products can form. The most common are:
-
3-hydroxyoxindole-3-acetic acid: This results from over-oxidation at the 3-position of the oxindole ring.
-
7-hydroxyoxindole-3-acetic acid: This is formed by hydroxylation of the benzene ring.
-
Halogenated oxindoles: If using halogenating reagents, you may observe mono- or di-halogenated products on the benzene ring or at the 3-position.
Q2: How can I prevent the formation of 3-hydroxyoxindole-3-acetic acid?
A2: To minimize over-oxidation, consider the following:
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Use a Milder Oxidizing Agent: Explore weaker oxidizing agents that are less likely to cause over-oxidation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of oxidation and reduce the formation of this side product.
Q3: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?
A3: A dark reaction mixture often indicates degradation or polymerization of the indole ring. This can be caused by:
-
Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can lead to the decomposition of the indole nucleus.[1]
-
Presence of Oxygen: For some reactions, atmospheric oxygen can contribute to unwanted side reactions and coloration.
To mitigate this, use milder reaction conditions, ensure your reagents and solvents are pure, and consider running the reaction under an inert atmosphere.
Q4: What is the best way to purify oxindole-3-acetic acid from the reaction mixture?
A4: Purification can often be achieved through a combination of techniques:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent can remove many impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from structurally similar side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve its purity.
Experimental Protocols
Synthesis of Oxindole-3-Acetic Acid via Oxidation of Indole-3-Acetic Acid
This protocol is a representative method for the oxidation of indole-3-acetic acid to oxindole-3-acetic acid.
Materials:
-
Indole-3-acetic acid (IAA)
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetic acid (1 equivalent) in a mixture of tert-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure oxindole-3-acetic acid.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway to oxindole-3-acetic acid and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting oxindole-3-acetic acid synthesis.
References
Technical Support Center: Scaling Up the Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support center for the synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method is the Knoevenagel condensation of isatin with malonic acid, followed by a decarboxylation step. This route is favored for its use of readily available starting materials and generally good yields.
Q2: What are the critical parameters to control during the scale-up of the Knoevenagel condensation of isatin and malonic acid?
A2: Key parameters to meticulously control during scale-up include:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Rate of Reagent Addition: Controlled addition of reagents, particularly the base catalyst, is important to manage the reaction rate and exotherm.
-
Mixing Efficiency: Homogeneous mixing is essential in large reactors to ensure uniform reaction conditions and prevent localized overheating or high concentrations of reactants.
-
Solvent Selection: The choice of solvent can impact reactant solubility, reaction rate, and product isolation.
Q3: What are common impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted isatin, malonic acid, and byproducts from side reactions. Depending on the reaction conditions, the formation of isomers or degradation products of the desired compound can also occur.
Q4: Are there any stability concerns with this compound?
A4: Indole acetic acid derivatives can be sensitive to light and strong acidic conditions, which may lead to degradation over time. It is advisable to store the final product in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Degradation of product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. A gradual increase while monitoring for side products is recommended. - Ensure adequate agitation in the reactor for efficient mixing. - Avoid prolonged reaction times at elevated temperatures. |
| Formation of a Tar-Like Substance | - Reaction temperature is too high. - Use of a strong acid catalyst. | - Carefully control the reaction temperature using a jacketed reactor with efficient cooling. - Consider using a milder base or a solid-supported catalyst to minimize side reactions. |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities inhibiting crystallization. - Inappropriate solvent for recrystallization. | - Wash the crude product with a suitable solvent to remove soluble impurities. - Screen different solvents or solvent mixtures for recrystallization to find one that provides good differential solubility for the product and impurities. - Consider treating the solution with activated charcoal to remove colored impurities before crystallization. |
| Incomplete Decarboxylation | - Insufficient heating during the decarboxylation step. - Inadequate reaction time. | - Ensure the temperature is high enough to facilitate decarboxylation, typically by refluxing in a suitable solvent. - Monitor the evolution of carbon dioxide to gauge the reaction progress and ensure it goes to completion. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Knoevenagel Condensation
This protocol is based on the Knoevenagel condensation of isatin and malonic acid, followed by decarboxylation.
Materials:
-
Isatin
-
Malonic Acid
-
Pyridine
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
Condensation:
-
In a suitable reactor, suspend isatin (1 equivalent) and malonic acid (1.5 equivalents) in ethanol.
-
Slowly add pyridine (2 equivalents) to the mixture while maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Hydrolysis and Decarboxylation:
-
After the condensation is complete, cool the reaction mixture.
-
Slowly add concentrated hydrochloric acid until the pH is acidic.
-
Heat the mixture to reflux for 2-4 hours to facilitate decarboxylation. The evolution of CO2 should be observed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Scale | 10 g | 100 g | 1 kg |
| Solvent | Ethanol | Pyridine | Acetic Acid |
| Base | Pyridine | Piperidine | Triethylamine |
| Temperature (°C) | 78 | 115 | 118 |
| Reaction Time (h) | 6 | 4 | 5 |
| Yield (%) | 85 | 88 | 82 |
| Purity (%) | 95 | 97 | 94 |
Note: The data in this table is illustrative and may vary depending on the specific experimental setup and conditions.
Visualizations
Experimental Workflow
Validation & Comparative
A Comparative Guide to the Biological Activities of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as Oxindole-3-acetic acid (OxIAA), and Indole-3-acetic acid (IAA). While both compounds share a core indole structure, their biological functions diverge significantly, with IAA being a primary plant growth hormone and OxIAA being its major catabolite in certain plant species, generally considered inactive in growth promotion.[1][2] However, the foundational oxindole scaffold of OxIAA is present in numerous derivatives exhibiting a wide array of pharmacological properties.[3][4] This guide synthesizes available experimental data to objectively compare their performance in key biological assays.
I. Comparative Analysis of Biological Activities
A direct comparative study evaluating the biological activities of this compound and Indole-3-acetic acid across various assays is not extensively available in the current literature. The following sections present a summary of the known activities of each compound, drawing from individual studies.
A. Plant Growth Regulation (Auxin Activity)
Indole-3-acetic acid is the most abundant and physiologically important auxin in plants, playing a crucial role in cell elongation, division, and differentiation.[5][6] In contrast, this compound is an oxidation product of IAA in plants like Zea mays and is reported to be inactive in promoting growth.[1][2]
Table 1: Comparison of Plant Growth-Promoting Activity
| Compound | Biological Role in Plants | Observed Activity in Bioassays |
| Indole-3-acetic acid (IAA) | Primary auxin hormone | Promotes cell elongation and division in Avena coleoptile and other auxin bioassays.[7][8][9] |
| This compound (OxIAA) | Major catabolite of IAA | Reported to be inactive in growth promotion.[1][2] |
B. Anticancer Activity
Indole-3-acetic acid has demonstrated anticancer properties, particularly when used in combination with horseradish peroxidase (HRP). This combination leads to the generation of cytotoxic radical species that can induce apoptosis in cancer cells.[4][5][10] While direct data on the anticancer activity of this compound is limited, the broader class of oxindole derivatives has shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[3][11][12]
Table 2: Comparison of Anticancer Potential
| Compound | Mechanism of Action (where known) | Examples of Activity |
| Indole-3-acetic acid (IAA) | Oxidative activation by HRP generates cytotoxic radicals, inducing apoptosis.[5][10] | Effective against various cancer cell lines in the presence of HRP.[4] |
| This compound (OxIAA) & Derivatives | Inhibition of signaling pathways (e.g., Akt/PKB), induction of apoptosis.[11] | Oxindole derivatives show potent anti-proliferative activity against a range of cancer cell lines.[3][12][13] |
C. Antimicrobial Activity
Various derivatives of Indole-3-acetic acid have been synthesized and shown to possess antibacterial and antifungal properties.[14] Similarly, the oxindole scaffold is a key component in many compounds exhibiting significant antimicrobial activity against a spectrum of bacteria and fungi.[4][15] A direct comparison of the antimicrobial efficacy of the parent compounds, IAA and OxIAA, is not well-documented.
Table 3: Comparison of Antimicrobial Potential
| Compound | Spectrum of Activity |
| Indole-3-acetic acid (IAA) & Derivatives | Derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14] |
| This compound (OxIAA) & Derivatives | Oxindole derivatives have shown significant antibacterial and antifungal activity.[4][15] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
A. Auxin Activity Bioassay: Avena Coleoptile Elongation Test
This classic bioassay is used to determine the auxin-like activity of a substance by measuring its effect on the elongation of oat coleoptile sections.[7][8][9]
Protocol:
-
Seed Germination: Germinate Avena sativa (oat) seeds in the dark on moist filter paper for approximately 72 hours.
-
Coleoptile Preparation: Under a dim green light, select uniform coleoptiles (20-30 mm in length) and excise a 5-10 mm segment from the region 3-5 mm below the apical tip.
-
Incubation: Float the coleoptile segments in a petri dish or test tube containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) and various concentrations of the test compound (IAA as a positive control, and OxIAA). A control with only the buffer solution should be included.
-
Measurement: Incubate the segments in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile segments using a ruler or a digital imaging system.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare it to the control.
B. Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (IAA, OxIAA) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the test compounds (IAA, OxIAA) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language.
Caption: Canonical Auxin Signaling Pathway of Indole-3-acetic acid (IAA).
Caption: Proposed Anticancer Mechanism of Indole-3-acetic acid (IAA) with HRP.
Caption: Simplified Anticancer Signaling Pathway of Oxindole Derivatives.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. goldbio.com [goldbio.com]
- 7. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 8. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Bioassay for plant growth regulators | PDF [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]
- 15. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
The Oxidative Fate of a Key Plant Hormone: Validating (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid as a Core Metabolite of Indole-3-Acetic Acid
For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive molecules is paramount. This guide provides a comparative analysis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid (oxIAA), a principal oxidative catabolite of the vital plant hormone indole-3-acetic acid (IAA). We delve into the experimental validation of oxIAA and contrast it with alternative IAA metabolites, offering a clear overview of the analytical methodologies employed in their characterization.
The regulation of indole-3-acetic acid (IAA), the most abundant natural auxin, is critical for numerous aspects of plant growth and development. Its cellular concentration is meticulously controlled through biosynthesis, transport, and metabolic inactivation. Two primary pathways govern the inactivation of IAA: irreversible oxidation and reversible conjugation. This guide focuses on the validation of 2-oxindole-3-acetic acid (oxIAA) as a key product of the oxidative pathway and compares its prevalence and formation with major conjugated metabolites.
Comparative Analysis of IAA Metabolites
The inactivation of IAA primarily proceeds via two distinct routes: oxidation to oxIAA and conjugation to amino acids or sugars. The formation of oxIAA is an irreversible process, effectively removing active IAA from the cellular pool. In contrast, conjugation, primarily with amino acids such as aspartate and glutamate, can be a reversible process, allowing the plant to store and reactivate IAA when needed.[1][2]
Recent studies in the model plant Arabidopsis thaliana have provided quantitative insights into the relative abundance of these metabolites. These studies consistently demonstrate that oxIAA is a major metabolite of IAA, often found at concentrations significantly higher than the amino acid conjugates, particularly in tissues with high auxin turnover.
| Metabolite | Chemical Name | Typical Endogenous Levels (pmol/g FW in Arabidopsis thaliana roots) | Pathway | Key Enzyme | Reversibility |
| oxIAA | This compound | ~150-250 | Oxidation | DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1)[3][4][5] | Irreversible |
| IAA-Asp | Indole-3-acetyl-aspartic acid | ~5-15 | Conjugation | GRETCHEN HAGEN 3 (GH3)[6][7][8] | Reversible |
| IAA-Glu | Indole-3-acetyl-glutamic acid | ~2-8 | Conjugation | GRETCHEN HAGEN 3 (GH3)[6][7][8] | Reversible |
Data synthesized from multiple studies on Arabidopsis thaliana seedlings.[9][10] It is important to note that the absolute concentrations of these metabolites can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.
Metabolic Pathways and Their Regulation
The metabolic pathways leading to the formation of oxIAA and IAA conjugates are enzymatically controlled and play a crucial role in maintaining auxin homeostasis.
The Oxidative Pathway to 2-oxindole-3-acetic acid (oxIAA)
The direct oxidation of IAA to oxIAA is a critical catabolic pathway. This reaction is primarily catalyzed by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1).[3][4][5] This enzyme facilitates the conversion of the indole ring of IAA into an oxindole structure, rendering the molecule biologically inactive. This pathway is considered a primary mechanism for the irreversible degradation of IAA.
The Conjugation Pathway
In addition to oxidation, IAA can be conjugated to various molecules, most notably amino acids. This process is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[6][7][8] These enzymes link IAA to amino acids such as aspartate and glutamate. While these conjugates are generally inactive, the linkage can be hydrolyzed by certain enzymes, releasing free, active IAA.[1][2] This pathway, therefore, serves as a mechanism for both inactivating excess IAA and storing it for future use.
Experimental Validation and Methodologies
The identification and quantification of oxIAA and other IAA metabolites have been made possible through advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of these compounds in complex biological matrices.
Experimental Workflow for Metabolite Analysis
A typical workflow for the analysis of IAA metabolites involves several key steps, from sample preparation to data acquisition and analysis.
Key Experimental Protocols
1. Sample Preparation:
-
Tissue Harvesting: Plant tissues are harvested and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: The frozen tissue is ground to a fine powder and homogenized in an extraction solvent, typically an acidic aqueous-organic mixture (e.g., 80% acetone with 2.5 mM diethyl dithiocarbamate).[11]
-
Solid Phase Extraction (SPE): The crude extract is partially purified using a C18 solid-phase extraction cartridge to remove interfering compounds. The sample is loaded onto the conditioned cartridge, washed, and the metabolites are then eluted with a solvent of higher organic content.[11][12]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the metabolites based on their polarity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12][13]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target metabolite and its isotopically labeled internal standard.[13][14] For IAA, a common transition monitored is m/z 176.1 > 130.0.[14]
3. Quantification:
-
Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, ¹³C₆-oxIAA) are added to the samples at the beginning of the extraction process.
-
Calibration Curve: A standard curve is generated using known concentrations of the target analytes and their corresponding internal standards.
-
Data Analysis: The peak areas of the endogenous metabolites and the internal standards are used to calculate the concentration of each metabolite in the original sample by referencing the standard curve.[15]
Conclusion
The validation of this compound (oxIAA) as a major and irreversible catabolite of indole-3-acetic acid (IAA) underscores the importance of the oxidative pathway in regulating auxin homeostasis in plants. While IAA conjugates represent an alternative and often reversible inactivation mechanism, quantitative analyses highlight the significant contribution of oxIAA to the overall turnover of IAA. The robust analytical methodologies, particularly LC-MS/MS, have been instrumental in elucidating these metabolic pathways and provide a powerful tool for researchers in plant science, agriculture, and drug development to investigate the intricate regulation of this vital phytohormone.
References
- 1. escholarship.org [escholarship.org]
- 2. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Umeå Plant Science Centre - Three publications about one enzyme – how DAO1 controls plant growth and development by inactivation of auxin [upsc.se]
- 6. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Characterization of Oxindole-3-Acetic Acid: A Comparative Guide to its ¹H and ¹³C NMR Spectral Data
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the unambiguous identification and characterization of chemical compounds. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for oxindole-3-acetic acid and a structurally related alternative, indole-3-acetic acid. The information presented herein is intended to serve as a valuable resource for the verification of these compounds in a laboratory setting.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for oxindole-3-acetic acid and indole-3-acetic acid. This side-by-side comparison highlights the key differences in chemical shifts and multiplicities, arising from the structural variations between the two molecules, most notably the presence of a carbonyl group at the 2-position in the oxindole ring.
Table 1: ¹H NMR Data Comparison
| Oxindole-3-acetic acid | Indole-3-acetic acid | ||
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |
| 10.51 | s | 1H | NH |
| 7.22 | t, J=7.6 | 1H | Ar-H |
| 7.17 | d, J=7.4 | 1H | Ar-H |
| 6.98 | t, J=7.4 | 1H | Ar-H |
| 6.87 | d, J=7.7 | 1H | Ar-H |
| 3.70 | t, J=5.4 | 1H | CH |
| 2.92 | dd, J=16.6, 4.8 | 1H | CH₂ |
| 2.51 | dd, J=16.6, 6.0 | 1H | CH₂ |
Note: The carboxylic acid proton in indole-3-acetic acid is often broad and may not be consistently observed.
Table 2: ¹³C NMR Data Comparison
| Oxindole-3-acetic acid | Indole-3-acetic acid | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 178.2 | C=O (amide) | 173.9 | COOH |
| 172.5 | COOH | 136.3 | C |
| 142.2 | C | 127.3 | C |
| 128.8 | CH | 123.5 | CH |
| 128.0 | C | 121.2 | CH |
| 124.6 | CH | 118.7 | CH |
| 122.3 | CH | 118.5 | CH |
| 109.5 | CH | 111.5 | CH |
| 43.1 | CH | 107.8 | C |
| 34.2 | CH₂ | 31.2 | CH₂ |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like oxindole-3-acetic acid and its analogues.
Sample Preparation:
-
Approximately 5-10 mg of the analyte is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
NMR Data Acquisition:
-
The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Visualizing Molecular Structures and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structures and a conceptual workflow for NMR analysis.
Comparative Docking Performance of Oxindole-3-Acetic Acid Derivatives
A comparative analysis of the molecular docking of oxindole-3-acetic acid derivatives reveals their significant potential across a spectrum of therapeutic targets, including anticancer, antiviral, and antimicrobial agents. This guide provides a detailed comparison of their in silico performance, supported by experimental data and methodologies, to aid researchers in the field of drug discovery and development.
The following table summarizes the docking scores of various oxindole-3-acetic acid derivatives against different protein targets. These scores, typically represented in kcal/mol or as proprietary scoring units, indicate the predicted binding affinity of the ligand to the receptor, with lower scores generally suggesting better binding.
| Derivative/Compound | Protein Target | PDB ID | Docking Score | Software Used | Therapeutic Area | Reference |
| Compound 4j | VEGFR2 | 3VHE | -6.228 | - | Anticancer | [1] |
| Compound 4k | VEGFR2 | 3VHE | -3.857 | - | Anticancer | [1] |
| 5-Fluorouracil (Reference) | VEGFR2 | 3VHE | -4.198 | - | Anticancer | [1] |
| OD-22 | COVID-19 Mpro | 6LU7 | - | Molegro Virtual Docker | Antiviral | [2][3] |
| OD-16 | COVID-19 Mpro | 6LU7 | - | Molegro Virtual Docker | Antiviral | [2][3] |
| OD-4 | COVID-19 Mpro | 6LU7 | - | Molegro Virtual Docker | Antiviral | [2][3] |
| OD-9 | COVID-19 Mpro | 6LU7 | - | Molegro Virtual Docker | Antiviral | [2][3] |
| Compound 5a | GlcN6P | - | - | - | Antimicrobial | [4] |
| Compound 5i | GlcN6P | - | - | - | Antimicrobial | [4] |
| Compound 12 | Estrogen Receptor | - | -4.10 kcal/mol | Schrödinger | Anticancer | [5] |
| Compound 13 | Estrogen Receptor | - | -4.38 kcal/mol | Schrödinger | Anticancer | [5] |
| Compound 3c | FabH (E. coli) | - | - | - | Antibacterial | [6] |
| Compound 12 | Penicillin Binding Protein 2 | - | - | Maestro (Schrödinger) | Antibacterial | [7] |
| Compound 2 | Penicillin Binding Protein 2a | - | - | Maestro (Schrödinger) | Antibacterial | [7] |
Note: A '-' indicates that the specific data was not available in the cited abstract. For detailed scores of OD derivatives, the full text of the cited paper should be consulted.
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the results. Below are generalized protocols based on the available information.
Molecular Docking Protocol for VEGFR2[1]
-
Software: Not specified in the abstract.
-
Protein Preparation: The crystal structure of VEGFR2 (PDB ID: 3VHE) was used. Standard protein preparation steps, including the removal of water molecules, addition of hydrogen atoms, and energy minimization, are typically performed.
-
Ligand Preparation: The 3D structures of the oxindole derivatives were generated and optimized using standard computational chemistry software.
-
Docking Procedure: The prepared ligands were docked into the active site of the VEGFR2 protein. The specific docking algorithm and scoring function used were not detailed in the abstract.
Molecular Docking Protocol for COVID-19 Mpro[2][3]
-
Software: Molegro Virtual Docker (MVD) v.7.0.0.
-
Protein Preparation: The crystal structure of COVID-19 Main Protease (PDB ID: 6LU7) was obtained from the Protein Data Bank.
-
Ligand Preparation: 30 oxindole derivatives were prepared for docking.
-
Docking and Visualization: The docking process, interaction analysis, and visualization of the binding modes were performed using MVD and Molegro Molecular Viewer. The MolDock scoring function was likely used to evaluate the binding affinities.
Molecular Docking Protocol for Estrogen Receptor[5]
-
Software: Schrödinger software suite.
-
Methodology: The specific modules used (e.g., LigPrep for ligand preparation, Protein Preparation Wizard, Glide for docking) were not detailed in the abstract but are standard in the Schrödinger suite. Docking scores are reported in kcal/mol.
Visualizations
Generalized Workflow for Comparative Molecular Docking
The following diagram illustrates a typical workflow for conducting a comparative molecular docking study.
References
- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Oxindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of oxindole-3-acetic acid, a significant catabolite of the plant hormone indole-3-acetic acid (IAA). The accurate determination of oxindole-3-acetic acid is crucial for understanding auxin homeostasis and its role in plant growth and development, as well as in other biological systems. This document outlines the performance characteristics of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for oxindole-3-acetic acid quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Data Presentation
The following table summarizes the performance characteristics of different analytical methods for the analysis of oxindole-3-acetic acid and related indole compounds, based on published validation data.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-MS/MS | >0.995[1] | ≤ 0.5 ng/g fresh weight[1] | 0.05 to 2 µM[2][3] | 85-115% (Mean bias of 15 ± 12%)[4] | < 15%[5] |
| GC-MS | Not explicitly stated | Picogram range[6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| HPLC-Fluorescence | Not explicitly stated | Sub-picomole level[7] | ~10 pmol/g fresh weight[7] | Not explicitly stated | Not explicitly stated |
| RP-HPLC-UV | 0.999[8] | Not explicitly stated | 4 ppm[8] | 98.28 - 101.65%[8] | < 2%[8] |
Note: The data presented is a synthesis from multiple sources. A direct head-to-head cross-validation study for oxindole-3-acetic acid was not available in the reviewed literature. Performance metrics for GC-MS and HPLC-Fluorescence were not always explicitly quantified in the same manner as HPLC-MS/MS and RP-HPLC-UV.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative examples and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and selective method for the quantification of oxindole-3-acetic acid.
-
Homogenize approximately 20 to 100 mg of plant tissue.
-
Extract the sample with 1 mL of 60% (v/v) 2-propanol.
-
Centrifuge the samples and remove the organic solvent from the supernatant in a vacuum.
-
Adjust the pH of the aqueous phase to 2.7 and purify using a solid-phase extraction (SPE) column.
-
Dry the purified sample and, if necessary, methylate with diazomethane.
Chromatographic Conditions: [4]
-
Column: Kinetex C18 100A (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase: A gradient of deionized water (A) and methanol (B), both with 0.1% acetic acid.
-
Gradient: 10% B at 0 min, ramp to 60% B at 11.5 min, ramp to 100% B at 11.75 min, hold until 14.75 min, then return to 10% B at 15 min.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Conditions: [4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for oxindole-3-acetic acid. For example, a transition for OxIAA is from a parent [M+H]⁺ ion to a quinolonium ion at m/z 146[5].
Validation:
-
Linearity: Establish a calibration curve using a series of standard solutions of known concentrations.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte. The precision is considered acceptable if the Relative Standard Deviation (RSD) is within 15%[5].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including derivatized oxindole-3-acetic acid.
Sample Preparation and Derivatization: [10]
-
Extract the sample using an appropriate solvent.
-
Derivatize the extract to increase volatility and improve chromatographic performance. A common method is the use of alkyl chloroformate for esterification in an aqueous solution.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held, then ramped to a final temperature to ensure the separation of analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Detection: Mass spectra are acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
Validation:
-
Validation parameters are determined using derivatized standards, following similar principles to HPLC method validation.
Reverse Phase-High Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
A more accessible method for quantification, though potentially less sensitive and selective than MS-based methods.
Sample Preparation: [11]
-
Grind 250 mg of the sample in liquid nitrogen and mix with methanol.
-
Centrifuge and re-extract the pellet.
-
Acidify the solution to pH 2.5 with 1 M HCl and extract twice with methanol.
-
Filter the upper organic phase and evaporate to dryness.
-
Dissolve the extract in methanol for analysis.
Chromatographic Conditions: [11]
-
Column: RP-C18 column (5 µm, 250 × 4 mm).
-
Mobile Phase: Isocratic elution with acetic acid:methanol (75:25 v/v) at pH 3.8.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
Validation:
-
Linearity: A linear response was observed in the concentration range of 4-24 ppm for a related indole compound[8].
-
Accuracy and Precision: Recovery was found to be between 98.28 – 101.65%, with an RSD for precision below 2% for a similar compound[8].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the auxin metabolic pathway involving oxindole-3-acetic acid and a general workflow for the cross-validation of analytical methods.
Caption: Metabolic pathway of IAA showing the formation of oxindole-3-acetic acid.
Caption: Workflow for the cross-validation of analytical methods for oxindole-3-acetic acid.
References
- 1. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. | Sigma-Aldrich [merckmillipore.com]
- 4. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - ProQuest [proquest.com]
- 10. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
comparing the efficacy of different synthesis routes for (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a key structural motif in various biologically active compounds. The comparison focuses on providing an objective evaluation of each method, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific laboratory and research needs.
Introduction
This compound, also known as oxindole-3-acetic acid, is a valuable building block in medicinal chemistry and drug discovery. Its structural framework is present in a number of natural products and synthetic molecules with a wide range of pharmacological activities. The efficient and reliable synthesis of this compound is therefore of considerable interest. This guide details and contrasts two synthetic strategies: a condensation reaction starting from isatin and malonic acid, and an oxidative approach commencing with indole-3-acetic acid.
Comparative Analysis of Synthetic Routes
The two synthetic pathways are evaluated based on key performance indicators such as reaction yield, purity, reaction time, and the nature of the reagents and conditions employed.
| Parameter | Route 1: Condensation from Isatin | Route 2: Oxidation of Indole-3-acetic Acid |
| Starting Materials | Isatin, Malonic Acid | Indole-3-acetic Acid, N-Bromosuccinimide |
| Key Reactions | Knoevenagel condensation, Decarboxylation | Electrophilic bromination, Hydrolysis |
| Reported Yield | ~75-85% | ~50-60% (estimated) |
| Purity | Generally high after recrystallization | Moderate, may require chromatographic purification |
| Reaction Time | 4-6 hours | 2-3 hours |
| Reaction Temperature | 80-100 °C | 0 °C to Room Temperature |
| Catalyst/Reagent | Base (e.g., Pyridine, Triethylamine) | N-Bromosuccinimide |
| Advantages | High yield, readily available starting materials, relatively clean reaction. | Shorter reaction time, uses a common laboratory reagent. |
| Disadvantages | Higher reaction temperature, requires a basic catalyst. | Moderate yield, potential for side products (e.g., brominated oxindoles), requires careful control of stoichiometry. |
Experimental Protocols
Route 1: Synthesis from Isatin and Malonic Acid
This route involves the Knoevenagel condensation of isatin with malonic acid, followed by decarboxylation to yield the desired product.
Materials:
-
Isatin (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent and catalyst)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
A mixture of isatin (1.0 eq) and malonic acid (1.5 eq) in pyridine is heated at 80-100 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with 1 M hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Route 2: Synthesis from Oxidation of Indole-3-acetic Acid
This method relies on the selective oxidation of the 2-position of the indole ring of indole-3-acetic acid using N-bromosuccinimide (NBS).
Materials:
-
Indole-3-acetic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of indole-3-acetic acid (1.0 eq) in a mixture of tert-butanol and water at 0 °C, N-bromosuccinimide (1.1 eq) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two synthesis routes.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher, including desired yield, purity, available equipment, and tolerance for particular reagents and reaction conditions.
-
Route 1 (Condensation from Isatin) is recommended when a higher yield and cleaner product are the primary objectives, and the required reaction temperature is not a limiting factor.
-
Route 2 (Oxidation of Indole-3-acetic Acid) may be considered when a shorter reaction time is crucial, and the researcher has the capability for careful reaction control and chromatographic purification to manage potential side products.
A Comparative Guide to the Structure-Activity Relationship of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid Analogs as VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key therapeutic target in oncology.[1][2] The following sections detail the impact of structural modifications on inhibitory potency, provide comprehensive experimental protocols for assessing activity, and visualize the relevant biological pathways.
Structure-Activity Relationship (SAR) Analysis
The 2-oxoindole core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[2] Modifications at the C3 position of the oxindole ring, as well as substitutions on the indole nitrogen and the phenyl ring, have been extensively explored to optimize the inhibitory activity against VEGFR-2.
Key Structural Modifications and Their Impact on VEGFR-2 Inhibition
Systematic modifications of the (2-oxo-2,3-dihydro-1H-indol-3-yl) scaffold have revealed several key determinants for potent VEGFR-2 inhibition. The data presented below is a synthesis of findings from multiple studies on oxindole derivatives. For the purpose of this guide, a generic (2-oxo-2,3-dihydro-1H-indol-3-yl)idenemethyl-pyrrole core structure, a common motif in potent VEGFR-2 inhibitors like Sunitinib, is used as a reference.[3]
| Compound ID | R1 (Indole N-substitution) | R2 (Indole Ring Substitution) | R3 (Pyrrole Ring Substitution) | R4 (Pyrrole Ring Substitution) | VEGFR-2 IC50 (nM) |
| Analog A | H | H | 2,4-dimethyl | 3-carboxylic acid (2-diethylaminoethyl)amide | ~10-50 |
| Analog B | H | 5-Fluoro | 2,4-dimethyl | 3-carboxylic acid (2-diethylaminoethyl)amide | <10 |
| Analog C | CH3 | H | 2,4-dimethyl | 3-carboxylic acid (2-diethylaminoethyl)amide | >100 |
| Analog D | H | H | H | 3-carboxylic acid (2-diethylaminoethyl)amide | >500 |
| Analog E | H | 5-Fluoro | 2,4-dimethyl | 3-carboxylic acid | >200 |
SAR Summary:
-
Substitution on the Indole Ring (R2): Introduction of a fluorine atom at the 5-position of the oxindole ring (Analog B) generally enhances the inhibitory potency against VEGFR-2 compared to the unsubstituted analog (Analog A).[3]
-
Substitution on the Indole Nitrogen (R1): N-alkylation, for instance with a methyl group (Analog C), tends to decrease the inhibitory activity, suggesting that an unsubstituted N-H may be important for hydrogen bonding interactions within the kinase active site.
-
Substitution on the Pyrrole Ring (R3, R4): The presence of methyl groups on the pyrrole ring (Analogs A and B) contributes significantly to the potency, as their removal (Analog D) leads to a substantial loss of activity. Furthermore, the nature of the substituent at the 3-position of the pyrrole is critical; a basic side chain, such as the (2-diethylaminoethyl)amide (Analogs A and B), is generally preferred over a simple carboxylic acid (Analog E) for improved cellular activity and pharmacokinetic properties.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs as VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (Adenosine Triphosphate)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of luminescence detection
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare Master Mixture: For each well, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (SRB Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines that overexpress VEGFR-2.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Test Compounds (dissolved in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
TRIS base solution
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Signal Quantification: Add TRIS base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Inhibitory Effects of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid and Its Derivatives on Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as oxindole-3-acetic acid, and its derivatives on several key enzymes implicated in various physiological and pathological processes. While direct quantitative inhibitory data for the parent compound is limited in the public domain, this document summarizes the available information and presents data for its closely related derivatives to offer insights into its potential as a lead structure for enzyme inhibitor development.
Quantitative Data Summary
The inhibitory activities of this compound and its derivatives against various enzymes are summarized below. It is important to note that most of the quantitative data available is for derivatives of the parent compound.
| Compound | Target Enzyme | IC50 Value | Comments |
| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | Aldose Reductase (ALR2) | 0.85 µM | Parent compound of a series of derivatives.[1] |
| Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid | Aldose Reductase (ALR2) | 0.075 µM | A highly potent derivative with good selectivity over ALR1.[1] |
| 2-oxoquinoline-1-acetic acid derivatives (9a-e) | Aldose Reductase | 0.45-6.0 µM | Structurally related derivatives showing high inhibitory activity.[2] |
| Boswellic Acids | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 3-10 µM | Natural products that inhibit mPGES-1. While not direct derivatives, they share the property of inhibiting this enzyme.[3] |
| Aminothiazoles (TH-848 and TH-644) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 1.1 µM and 1.5 µM, respectively | Reduced IL-1β-induced PGE2 production in fibroblasts.[4] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Cyclooxygenase (COX) | - | Showed significant anti-inflammatory activity, suggesting COX inhibition. Specific IC50 values for COX-1/COX-2 were not provided in the abstract.[5] |
Note: No specific IC50 values were found for the parent compound, this compound, against Indoleamine 2,3-dioxygenase (IDO1) or Cyclooxygenase (COX) in the reviewed literature.
Detailed Experimental Protocols
Aldose Reductase (ALR2) Inhibition Assay
Principle: The enzymatic activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate, typically DL-glyceraldehyde. The rate of NADPH oxidation is proportional to the enzyme's activity.
Materials:
-
Enzyme: Purified or recombinant Aldose Reductase (rat lens or human).
-
Buffer: 0.1 M sodium phosphate buffer (pH 6.2).
-
Cofactor: NADPH solution.
-
Substrate: DL-glyceraldehyde solution.
-
Inhibitor: this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Add the test compound (inhibitor) at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) to determine the rate of NADPH consumption.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
Principle: IDO1 activity is assessed by measuring the production of kynurenine from the substrate L-tryptophan. This can be done using HPLC or a colorimetric method.
Materials:
-
Enzyme Source: Recombinant human IDO1 or cell lysates from IFN-γ stimulated cells (e.g., HeLa cells).
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 6.5).
-
Substrate: L-tryptophan solution.
-
Cofactors: Methylene blue, ascorbic acid.
-
Inhibitor: Test compounds dissolved in a suitable solvent.
-
Detection Reagent (for colorimetric assay): Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Instrumentation: HPLC with UV detection or a microplate reader.
Procedure (Colorimetric Method):
-
In a 96-well plate, combine the reaction buffer, IDO1 enzyme source, cofactors, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a color development period, measure the absorbance at approximately 480-490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
Principle: The activity of mPGES-1 is determined by measuring the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). The amount of PGE2 produced is typically quantified using an enzyme immunoassay (EIA).
Materials:
-
Enzyme Source: Microsomal fraction from IL-1β-stimulated A549 cells or recombinant human mPGES-1.
-
Buffer: Potassium phosphate buffer (pH 7.4) containing glutathione (GSH).
-
Substrate: Prostaglandin H2 (PGH2).
-
Inhibitor: Test compounds.
-
Detection: Prostaglandin E2 EIA Kit.
Procedure:
-
Pre-incubate the mPGES-1 enzyme with the test inhibitor in the reaction buffer containing GSH on ice.
-
Initiate the reaction by adding a solution of PGH2.
-
Incubate the reaction for a short period (e.g., 60 seconds) on ice.
-
Terminate the reaction by adding a stop solution (e.g., FeCl2).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: COX activity is measured by monitoring the peroxidase activity of the enzyme, which involves the oxidation of a chromogenic substrate in the presence of arachidonic acid.
Materials:
-
Enzymes: Purified ovine or human COX-1 and COX-2.
-
Buffer: Tris-HCl buffer (pH 8.0).
-
Cofactor: Hematin.
-
Substrate: Arachidonic acid.
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Inhibitor: Test compounds.
-
Instrumentation: Microplate reader.
Procedure:
-
In a 96-well plate, add the buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test inhibitor at various concentrations and incubate for a few minutes at room temperature.
-
Add the chromogenic substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic measurement).
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each COX isoenzyme and determine the respective IC50 values.
Signaling Pathways and Experimental Workflows
Indoleamine 2,3-dioxygenase (IDO1) Pathway
IDO1 is the rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[6][7] This pathway is a key regulator of the immune response. By depleting tryptophan and producing kynurenine and its downstream metabolites, IDO1 can suppress T-cell proliferation and promote immune tolerance, a mechanism often exploited by tumors to evade the immune system.
Caption: The IDO1 pathway metabolizes tryptophan, leading to immune suppression.
Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation, along with the depletion of NADPH, contributes to oxidative stress and is implicated in the pathogenesis of diabetic complications.
Caption: The polyol pathway, initiated by aldose reductase, contributes to diabetic complications.
Prostaglandin Biosynthesis Pathway (COX and mPGES-1)
Cyclooxygenases (COX-1 and COX-2) are key enzymes that convert arachidonic acid into prostaglandin H2 (PGH2). Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that specifically converts PGH2 to prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[8][9][10]
Caption: The COX and mPGES-1 pathway for the production of inflammatory prostaglandin E2.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS Number: 2971-31-5), ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as acutely toxic if swallowed and requires careful handling to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling:
-
Avoid creating dust when handling the solid form.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key hazard data for this compound.
| Parameter | Value | Reference |
| CAS Number | 2971-31-5 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| GHS Hazard Classification | Acute Toxicity 4 (Oral) | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [3][4] |
| German Water Hazard Class (WGK) | WGK 3 (highly hazardous for water) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Store this waste separately from incompatible materials.
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
This storage area should be away from heat sources and direct sunlight.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Follow their specific procedures for waste pickup and documentation.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 2-oxindole-3-acetic acid | 2971-31-5 [chemicalbook.com]
- 2. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-(1H-Indol-3-yl)-2-oxoacetic Acid | 1477-49-2 | TCI EUROPE N.V. [tcichemicals.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a derivative of Indole-3-acetic acid. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling, use, and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when handling larger quantities.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Gloves must be inspected prior to use and disposed of properly after handling.[3] |
| Body Protection | Protective Clothing | A lab coat or a chemical-resistant suit is required to prevent skin contact.[2] |
| Respiratory Protection | Dust Mask or Respirator | For handling the solid form where dust may be generated, a NIOSH/MSHA or European Standard EN149 approved respirator is necessary.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the experiment. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to post-handling procedures.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Solid waste and any solutions containing the compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in the general trash.[5]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.
-
These materials must be placed in a sealed bag and then into the designated hazardous waste container.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of through an approved hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for any chemical before use for the most detailed and up-to-date safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
